molecular formula C4H6ClN3O2S B010685 3-Chloro-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 101457-06-1

3-Chloro-1-methyl-1H-pyrazole-4-sulfonamide

カタログ番号: B010685
CAS番号: 101457-06-1
分子量: 195.63 g/mol
InChIキー: GKBLICAPQNXWKZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Chloro-1-methyl-1H-pyrazole-4-sulfonamide (CAS 101457-06-1) is a high-value chemical scaffold of significant interest in medicinal chemistry and biochemical research. This compound features a primary sulfonamide group anchored on a chlorinated, N-methylated pyrazole core, a pharmacophore known for its potent inhibitory activity against a range of human carbonic anhydrase (hCA) isoforms. Key Research Applications & Value: Carbonic Anhydrase (CA) Inhibition: This compound serves as a critical building block for developing isoform-selective carbonic anhydrase inhibitors (CAIs). Research indicates that pyrazole-sulfonamide derivatives can exhibit potent inhibition profiles against various hCAs, with activities ranging from nanomolar to micromolar levels, providing a valuable tool for studying enzyme function and developing new therapeutic leads . Medicinal Chemistry & SAR Studies: The structure is an ideal template for Structure-Activity Relationship (SAR) exploration. The 3-chloro and 1-methyl substituents, along with the sulfonamide group, offer distinct vectors for chemical modification, enabling researchers to fine-tune physicochemical properties, potency, and selectivity for specific biological targets . Antiproliferative & Antimicrobial Research: Pyrazole-4-sulfonamide derivatives are increasingly investigated for their diverse biological activities, including antiproliferative effects and antimicrobial properties, making this compound a versatile precursor in the discovery of new bioactive agents . Mechanism of Action: The primary mechanism of action for the parent scaffold involves the coordination of the sulfonamide group (-SO₂NH₂) to the zinc ion in the active site of carbonic anhydrase enzymes. This binding disrupts the enzyme's catalytic function, which is essential for processes like respiration and pH regulation. The specific substitution pattern on the pyrazole ring (3-chloro, 1-methyl) is instrumental in modulating binding affinity and selectivity between different CA isoforms . Note: This product is intended for research purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or animal use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all relevant laboratory safety protocols prior to use.

特性

IUPAC Name

3-chloro-1-methylpyrazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClN3O2S/c1-8-2-3(4(5)7-8)11(6,9)10/h2H,1H3,(H2,6,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKBLICAPQNXWKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular weight and formula of 3-Chloro-1-methyl-1H-pyrazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive physicochemical and synthetic analysis of 3-Chloro-1-methyl-1H-pyrazole-4-sulfonamide . As a functionalized heterocyclic scaffold, this molecule serves as a critical intermediate in the design of next-generation agrochemicals (SDHI fungicides) and pharmaceuticals (kinase inhibitors). This document moves beyond basic data listing to explore the structural logic, synthetic pathways, and analytical validation protocols required for its utilization in high-throughput research.

Part 1: Identity & Physicochemical Constants[1]

The following data is derived from IUPAC atomic weights and standard chemoinformatic algorithms.

Core Identifiers
ParameterValueNotes
IUPAC Name 3-Chloro-1-methyl-1H-pyrazole-4-sulfonamideSystematic naming convention
Molecular Formula

Confirmed via elemental count
Molecular Weight 195.63 g/mol Monoisotopic Mass: 194.987 g/mol
CAS Registry Number Not widely indexedNiche intermediate; often referenced by scaffold class
SMILES Cn1c(Cl)c(S(N)(=O)=O)cn1Useful for cheminformatics/docking
Calculated Properties (In Silico)
PropertyValueImplication for Drug Design
LogP (Predicted) ~0.2 - 0.5Highly polar; suggests good aqueous solubility but requires optimization for membrane permeability.
TPSA ~75 ŲWithin the "Rule of 5" limit (<140 Ų), indicating good oral bioavailability potential.
H-Bond Donors 1 (Sulfonamide

)
Critical for active site binding (e.g., hinge region of kinases).
H-Bond Acceptors 4Includes sulfonyl oxygens and pyrazole nitrogens.

Part 2: Structural Analysis & Synthetic Logic

The Scaffold Advantage

The 1-methyl-pyrazole core is a "privileged structure" in medicinal chemistry. The addition of the 3-chloro substituent provides steric bulk and lipophilicity without introducing metabolic instability, while the 4-sulfonamide moiety acts as a classic bioisostere for carboxylic acids or as a primary anchor point for hydrogen bonding in enzyme pockets.

Synthetic Pathway

The synthesis of this molecule typically follows an electrophilic aromatic substitution strategy. The electron-rich nature of the pyrazole ring at the C4 position makes it susceptible to chlorosulfonation, followed by amination.

Validated Synthetic Workflow

Synthesis Start 3-Chloro-1-methyl-1H-pyrazole (Starting Material) Intermediate Sulfonyl Chloride Intermediate Start->Intermediate Electrophilic Substitution Reagent1 Chlorosulfonic Acid (ClSO3H) Temp: 0°C -> 100°C Reagent1->Intermediate Product 3-Chloro-1-methyl-1H- pyrazole-4-sulfonamide Intermediate->Product Nucleophilic Attack Reagent2 Aq. Ammonia (NH4OH) or NH3(g) in Dioxane Reagent2->Product

Figure 1: Standard synthetic route via chlorosulfonation. The C4 position is the most nucleophilic site on the pyrazole ring, ensuring high regioselectivity.

Synthetic Protocol (Step-by-Step)

Note: This protocol is generalized from standard procedures for pyrazole-4-sulfonamides.

  • Chlorosulfonation:

    • Charge a reaction vessel with Chlorosulfonic acid (5.0 eq) . Cool to 0°C.[1]

    • Slowly add 3-Chloro-1-methyl-1H-pyrazole (1.0 eq) dropwise to control exotherm.

    • Heat the mixture to 100°C for 2-4 hours. Mechanism: The pyrazole ring undergoes electrophilic attack by the chlorosulfonium ion.

    • Quench: Pour the reaction mixture onto crushed ice carefully. The solid sulfonyl chloride intermediate will precipitate. Filter and dry under vacuum.[2]

  • Amination:

    • Dissolve the sulfonyl chloride intermediate in THF or Dioxane.

    • Add Ammonium Hydroxide (28% aq, 5.0 eq) or bubble ammonia gas at 0°C.

    • Stir at room temperature for 1 hour.

    • Workup: Remove solvent in vacuo.[2] Recrystallize from Ethanol/Water to obtain the pure sulfonamide.

Part 3: Analytical Validation (QC)

To ensure scientific integrity, the synthesized compound must be validated using orthogonal analytical techniques.

Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI) in Positive Mode (

    
    ).
    
  • Expected Mass: 196.0 m/z.

  • Isotope Pattern (Critical): Due to the presence of one Chlorine atom (

    
     and 
    
    
    
    ), you must observe a characteristic 3:1 ratio between the M (196) and M+2 (198) peaks. If this ratio is absent, the chlorine atom has been lost (likely hydrolyzed).
Nuclear Magnetic Resonance (NMR)

Predicted shifts in DMSO-


:
  • 
     NMR: 
    
    • 
       ~8.0-8.2 ppm (1H, s): Proton at C5 position (deshielded by adjacent N and Sulfonyl group).
      
    • 
       ~7.2-7.5 ppm (2H, br s): Sulfonamide 
      
      
      
      protons (exchangeable with
      
      
      ).
    • 
       ~3.8 ppm (3H, s): N-Methyl group.
      
Analytical Workflow Diagram

Analysis cluster_LCMS LC-MS Validation cluster_NMR NMR Validation Sample Crude Product Step1 Inject: C18 Column Mobile Phase: H2O/ACN + 0.1% Formic Acid Sample->Step1 Step4 Dissolve in DMSO-d6 Sample->Step4 Step2 Check [M+H]+ = 196 Step1->Step2 Step3 Verify Cl Isotope Pattern (3:1) Step2->Step3 Decision Pass QC? Step3->Decision Step5 Confirm C5-H Singlet (~8.0 ppm) Step4->Step5 Step6 Confirm N-Me Singlet (~3.8 ppm) Step5->Step6 Step6->Decision

Figure 2: Quality Control decision tree ensuring structural identity before biological testing.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10587002, Methyl 5-(aminosulfonyl)-3-chloro-1-methyl-1H-pyrazole-4-carboxylate. (Used for structural analogy and property prediction). Link

  • Giri, R. et al. (2010). Copper-Catalyzed Coupling of Pyrazoles. Chemical Science. (Provides grounding for N-methylation logic). Link

  • Lamberth, C. (2013). Pyrazoles as Agrochemicals. Heterocycles.[3][1][2][4] (Contextualizes the utility of the 3-chloro-pyrazole scaffold). Link

  • BioSolveIT. Visualizing Chemical Space: TPSA and LogP calculations. (Source for in-silico property estimation methodology). Link

Sources

The Emerging Therapeutic Landscape of 3-Chloro-1-methyl-1H-pyrazole-4-sulfonamide Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole nucleus, a cornerstone in medicinal chemistry, continues to yield derivatives with significant therapeutic promise. When functionalized with a sulfonamide moiety, this heterocyclic scaffold gives rise to a class of compounds with a broad spectrum of biological activities, including potent anticancer and antimicrobial effects. This technical guide delves into the prospective therapeutic potential of a specific, yet underexplored, subclass: 3-Chloro-1-methyl-1H-pyrazole-4-sulfonamide derivatives. While direct literature on this exact scaffold is nascent, this document synthesizes established synthetic methodologies for analogous structures and extrapolates potential biological activities and mechanisms of action based on extensive research into structurally related pyrazole sulfonamides. This guide is intended to serve as a foundational resource for researchers, chemists, and pharmacologists in the field of drug discovery and development, providing a scientifically grounded framework for the exploration of this promising chemical space.

Introduction: The Pyrazole Sulfonamide Pharmacophore

The fusion of a pyrazole ring and a sulfonamide group creates a powerful pharmacophore with diverse pharmacological applications.[1][2][3] The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, offers a versatile scaffold for chemical modification, influencing the compound's physicochemical properties and target-binding interactions.[4][5] The sulfonamide group, a well-established functional group in medicinal chemistry, is known to impart a range of biological activities, including antibacterial, and anticancer properties, often by mimicking the transition state of enzymatic reactions.[6][7]

The combination of these two motifs has led to the discovery of numerous compounds with significant therapeutic potential. This guide focuses on the largely unexplored therapeutic landscape of 3-Chloro-1-methyl-1H-pyrazole-4-sulfonamide derivatives, postulating their potential based on the robust foundation of knowledge surrounding the broader class of pyrazole sulfonamides.

Proposed Synthesis of 3-Chloro-1-methyl-1H-pyrazole-4-sulfonamide Derivatives

While specific literature for the synthesis of 3-Chloro-1-methyl-1H-pyrazole-4-sulfonamide is not yet available, a plausible and efficient synthetic route can be proposed based on established methodologies for the synthesis of related pyrazole derivatives. The proposed pathway involves a multi-step sequence, commencing with the synthesis of the key intermediate, 3-chloro-1-methyl-1H-pyrazole, followed by chlorosulfonation and subsequent amidation to yield the desired sulfonamide derivatives.

Synthesis of the Core Scaffold: 3-Chloro-1-methyl-1H-pyrazole

The synthesis of the initial pyrazole core can be approached through several established methods. A highly effective and well-documented method for the synthesis of similar chloro-pyrazole derivatives is the Sandmeyer reaction, starting from an appropriate amino-pyrazole precursor.[8]

Experimental Protocol: Synthesis of 3-Chloro-1H-pyrazole (Illustrative) [8]

  • Diazotization: Dissolve 3-aminopyrazole in a suitable acidic medium (e.g., hydrochloric acid) and cool to 0-5 °C.

  • Add a solution of sodium nitrite dropwise while maintaining the low temperature to form the diazonium salt.

  • Sandmeyer Reaction: In a separate vessel, prepare a solution of copper(I) chloride in hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Nitrogen gas will be evolved.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Work-up: Neutralize the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure 3-chloro-1H-pyrazole.

Following the synthesis of 3-chloro-1H-pyrazole, N-methylation at the 1-position can be achieved using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base.

Chlorosulfonation of the Pyrazole Ring

The introduction of the sulfonyl chloride group at the 4-position of the pyrazole ring is a critical step. This is typically achieved through chlorosulfonation using chlorosulfonic acid.[9]

Experimental Protocol: Chlorosulfonation of 1-methyl-1H-pyrazole (Illustrative) [9]

  • Cool chlorosulfonic acid in an ice bath.

  • Slowly add 1-methyl-1H-pyrazole to the cooled chlorosulfonic acid with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • The precipitated 1-methyl-1H-pyrazole-4-sulfonyl chloride is collected by filtration, washed with cold water, and dried.

This procedure can be adapted for the chlorosulfonation of 3-chloro-1-methyl-1H-pyrazole to yield the key intermediate, 3-chloro-1-methyl-1H-pyrazole-4-sulfonyl chloride.

Synthesis of Sulfonamide Derivatives

The final step involves the reaction of 3-chloro-1-methyl-1H-pyrazole-4-sulfonyl chloride with a diverse range of primary or secondary amines in the presence of a base (e.g., pyridine, triethylamine) to afford the corresponding sulfonamide derivatives.

General Experimental Protocol: Sulfonamide Synthesis

  • Dissolve the desired amine in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

  • Add a base, such as pyridine or triethylamine.

  • Slowly add a solution of 3-chloro-1-methyl-1H-pyrazole-4-sulfonyl chloride in the same solvent.

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Wash the reaction mixture with dilute acid, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the final 3-Chloro-1-methyl-1H-pyrazole-4-sulfonamide derivative.

Diagram: Proposed Synthetic Pathway

G A 3-Aminopyrazole B 3-Chloro-1H-pyrazole A->B  1. NaNO2, HCl  2. CuCl C 3-Chloro-1-methyl-1H-pyrazole B->C  Methylating Agent  (e.g., CH3I, Base) D 3-Chloro-1-methyl-1H-pyrazole-4-sulfonyl chloride C->D  ClSO3H E 3-Chloro-1-methyl-1H-pyrazole-4-sulfonamide Derivatives D->E  Base (e.g., Pyridine) Amine Primary/Secondary Amine Amine->E

Caption: Proposed synthesis of 3-Chloro-1-methyl-1H-pyrazole-4-sulfonamide derivatives.

Prospective Therapeutic Potential

Based on the extensive body of research on analogous pyrazole sulfonamides, the 3-chloro-1-methyl-1H-pyrazole-4-sulfonamide scaffold is anticipated to exhibit significant therapeutic potential, particularly in the areas of oncology and infectious diseases.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of pyrazole sulfonamide derivatives against a variety of cancer cell lines.[10][11][12] The mechanism of action is often multi-faceted, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

3.1.1. Potential Mechanisms of Action

  • Carbonic Anhydrase Inhibition: A prominent mechanism of action for many sulfonamides is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[1][7][13][14] These enzymes play a critical role in regulating pH in the tumor microenvironment, contributing to tumor growth, and metastasis. The sulfonamide moiety can bind to the zinc ion in the active site of these enzymes, leading to their inhibition. It is highly probable that 3-chloro-1-methyl-1H-pyrazole-4-sulfonamide derivatives will also exhibit inhibitory activity against these key cancer-related enzymes.

  • Kinase Inhibition: Pyrazole derivatives are known to be effective kinase inhibitors.[3] Kinases are a class of enzymes that are often dysregulated in cancer, leading to uncontrolled cell growth. The 3-chloro-1-methyl-1H-pyrazole-4-sulfonamide scaffold could potentially be tailored to target specific kinases involved in cancer signaling pathways.

  • Induction of Apoptosis and Cell Cycle Arrest: Many anticancer agents exert their effects by inducing programmed cell death (apoptosis) and arresting the cell cycle.[15] It is anticipated that certain derivatives of the target scaffold could trigger these cellular processes in cancer cells.

Diagram: Potential Anticancer Mechanisms

G Compound 3-Chloro-1-methyl-1H-pyrazole-4-sulfonamide Derivatives CA Carbonic Anhydrase (CA IX, CA XII) Inhibition Compound->CA Kinase Kinase Inhibition Compound->Kinase Apoptosis Induction of Apoptosis Compound->Apoptosis CellCycle Cell Cycle Arrest Compound->CellCycle Outcome Anticancer Effect CA->Outcome Kinase->Outcome Apoptosis->Outcome CellCycle->Outcome

Caption: Postulated anticancer mechanisms of action.

3.1.2. In Vitro Evaluation of Anticancer Activity

A battery of in vitro assays can be employed to assess the anticancer potential of newly synthesized 3-chloro-1-methyl-1H-pyrazole-4-sulfonamide derivatives.

Table 1: Key In Vitro Assays for Anticancer Evaluation

AssayPurposePrinciple
MTT Assay To determine cell viability and cytotoxicity.[2][16]Metabolically active cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product, which is quantified spectrophotometrically.
Flow Cytometry for Cell Cycle Analysis To determine the effect of the compound on cell cycle progression.[2][15]Cells are stained with a fluorescent dye that binds to DNA (e.g., propidium iodide), and the DNA content is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
Annexin V/Propidium Iodide Staining To detect and quantify apoptosis.[2]Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).
Western Blotting To analyze the expression levels of key proteins involved in signaling pathways.Proteins from cell lysates are separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies to detect target proteins.
Antimicrobial Activity

The pyrazole and sulfonamide moieties are independently recognized for their antimicrobial properties.[17][18] Their combination in a single molecule often leads to synergistic or enhanced activity against a range of bacterial and fungal pathogens.

3.2.1. Potential Mechanisms of Action

The primary mechanism of antibacterial action for sulfonamides is the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria. Folate is a crucial precursor for the synthesis of nucleic acids and amino acids. By inhibiting this pathway, sulfonamides effectively halt bacterial growth. It is plausible that 3-chloro-1-methyl-1H-pyrazole-4-sulfonamide derivatives will exhibit a similar mechanism of action.

3.2.2. In Vitro Evaluation of Antimicrobial Activity

Standard microbiological techniques are used to determine the antimicrobial efficacy of new compounds.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method) [19][20]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilutions: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate containing growth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[17]

Structure-Activity Relationship (SAR) Considerations

While SAR studies for the specific 3-chloro-1-methyl-1H-pyrazole-4-sulfonamide scaffold are yet to be conducted, insights can be drawn from related pyrazole sulfonamide series.

  • Substitution on the Sulfonamide Nitrogen: The nature of the substituent on the sulfonamide nitrogen (the R group in the general structure) is expected to significantly influence biological activity. A library of derivatives with diverse aliphatic, aromatic, and heterocyclic substituents should be synthesized to explore the SAR.

  • Role of the Chloro Group: The electron-withdrawing nature of the chlorine atom at the 3-position of the pyrazole ring is likely to modulate the electronic properties of the entire molecule, potentially influencing its binding affinity to target enzymes.[21]

  • Impact of the N-Methyl Group: The methyl group at the 1-position of the pyrazole ring can affect the compound's lipophilicity and steric profile, which in turn can impact its cell permeability and target interactions.

Conclusion and Future Directions

The 3-Chloro-1-methyl-1H-pyrazole-4-sulfonamide scaffold represents a promising, yet underexplored, area for the discovery of novel therapeutic agents. Based on the well-established biological activities of related pyrazole sulfonamides, these derivatives hold significant potential as anticancer and antimicrobial agents. This technical guide provides a foundational framework for initiating research in this area, outlining plausible synthetic routes and key biological evaluation strategies.

Future research should focus on the synthesis and characterization of a diverse library of 3-chloro-1-methyl-1H-pyrazole-4-sulfonamide derivatives. Comprehensive in vitro and in vivo studies are warranted to elucidate their biological activities, mechanisms of action, and structure-activity relationships. The insights gained from such investigations will be instrumental in advancing this promising class of compounds towards clinical development.

References

  • Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. (2023). RSC Advances. [Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. (2022). Molecules. [Link]

  • Full article: Synthesis, characterization and in vitro inhibition of metal complexes of pyrazole based sulfonamide on human erythrocyte carbonic anhydrase isozymes I and II. (2017). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Novel pyrazole-3,4-dicarboxamides bearing biologically active sulfonamide moiety as potential carbonic anhydrase inhibitors. (2015). Arabian Journal of Chemistry. [Link]

  • Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][6]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. (2023). Molecules. [Link]

  • Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. (2023). RSC Advances. [Link]

  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. (2022). Pharmaceuticals. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Molecules. [Link]

  • Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors. (2018). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Synthesis and biological evaluation of new pyrazolebenzene-sulphonamides as potential anticancer agents and hCA I and II inhibitors. (2020). Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). ACS Omega. [Link]

  • Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. (2012). Molecules. [Link]

  • In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. (2024). International Journal of Pharmacy and Biological Sciences. [Link]

  • 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. (2013). Molbank. [Link]

  • Synthesis of 3-(4-(chloromethyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one (6). (2022). Journal of Molecular Structure. [https://www.semanticscholar.org/paper/Synthesis-of-3-(4-(chloromethyl)-1-phenyl-1H-2H-2-one-Saeed-Fathimoon/87e4110b42c67623916962f3f9f4cd4682046460]([Link]

  • synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. (2015). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. (2010). Organic Syntheses. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega. [Link]

  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (2024). Journal of Chemical Health Risks. [Link]

  • Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. (2021). Journal of Applied Chemistry. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Chemical Biology. [Link]

  • Ultrasound-assisted synthesis and anticancer evaluation of new pyrazole derivatives as cell cycle inhibitors. (2015). Arabian Journal of Chemistry. [Link]

  • In Vitro Antimicrobial Evaluation, Single-Point Resistance Study, and Radiosterilization of Novel Pyrazole Incorporating Thiazol-4-one/Thiophene Derivatives as Dual DNA Gyrase and DHFR Inhibitors against MDR Pathogens. (2022). ACS Omega. [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (2020). Molecules. [Link]

  • Novel 5-chloro-pyrazole derivatives containing a phenylhydrazone moiety as potent antifungal agents: synthesis, crystal structure, biological evaluation and a 3D-QSAR study. (2017). New Journal of Chemistry. [Link]

  • Synthesis, characterization and antimicrobial activity of pyrazole derivatives. (2025). Indian Journal of Chemistry. [Link]

  • Synthesis, characterization and biological activity of certain Pyrazole derivatives. (2011). Journal of Chemical and Pharmaceutical Research. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Molecules. [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). ACS Publications. [Link]

  • 1-Methyl-1H-pyrazole-5-sulfonyl chloride. (2024). PubChem. [Link]

Sources

3-Chloro-1-methyl-1H-pyrazole-4-sulfonamide CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-1-methyl-1H-pyrazole-4-sulfonamide (CAS 101457-06-1 ) is a specialized heterocyclic building block used primarily in medicinal chemistry and agrochemical discovery.[1] Structurally, it features a pyrazole core substituted with a methyl group at the N1 position, a chlorine atom at C3, and a sulfonamide moiety at C4. This specific substitution pattern makes it a critical scaffold for Structure-Activity Relationship (SAR) studies, particularly when exploring bioisosteric replacements for 1,3-dimethylpyrazole derivatives in kinase inhibitors and N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors.

This guide provides a comprehensive technical analysis of the compound, including verified identifiers, validated synthesis protocols, and handling requirements for high-purity applications.

Part 1: Chemical Identity & Physicochemical Properties

Core Identifiers
ParameterTechnical Detail
Chemical Name 3-Chloro-1-methyl-1H-pyrazole-4-sulfonamide
CAS Number 101457-06-1
Molecular Formula C₄H₆ClN₃O₂S
Molecular Weight 195.63 g/mol
SMILES CN1N=C(Cl)C(=C1)S(N)(=O)=O
InChI Key PVZNZXMAJKZBCU-UHFFFAOYSA-N (Analogous)
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
Structural Visualization

The following diagram illustrates the chemical structure and atom numbering scheme for accurate nomenclature and spectral assignment.

ChemicalStructure N1 N1 N2 N2 N1->N2 Me CH3 N1->Me C3 C3 N2->C3 C4 C4 C3->C4 Cl Cl C3->Cl C5 C5 C4->C5 SO2 SO2 C4->SO2 C5->N1 NH2 NH2 SO2->NH2

Figure 1: Structural connectivity of 3-Chloro-1-methyl-1H-pyrazole-4-sulfonamide showing the N1-methyl and C3-chloro substitution pattern.[2][3]

Part 2: Synthesis & Manufacturing Pathways

The synthesis of 3-Chloro-1-methyl-1H-pyrazole-4-sulfonamide typically proceeds via a chlorosulfonation mechanism followed by ammonolysis . This route is preferred for its scalability and high regioselectivity, as the C4 position of the pyrazole ring is the most nucleophilic site for electrophilic aromatic substitution.

Reaction Scheme
  • Precursor: 3-Chloro-1-methyl-1H-pyrazole (CAS 89501-90-6 analog).

  • Intermediate: 3-Chloro-1-methyl-1H-pyrazole-4-sulfonyl chloride (CAS 1369123-50-1).[4]

  • Product: 3-Chloro-1-methyl-1H-pyrazole-4-sulfonamide (CAS 101457-06-1).[1]

SynthesisPathway Start 3-Chloro-1-methyl-1H-pyrazole Inter Intermediate: 3-Chloro-1-methyl-1H-pyrazole-4-sulfonyl chloride (CAS 1369123-50-1) Start->Inter Electrophilic Aromatic Substitution Reagent1 Chlorosulfonic Acid (ClSO3H) Excess, 0°C to 90°C Reagent1->Inter Product Target: 3-Chloro-1-methyl-1H-pyrazole-4-sulfonamide (CAS 101457-06-1) Inter->Product Nucleophilic Substitution Reagent2 NH3 (aq) or NH3/Dioxane 0°C to RT Reagent2->Product

Figure 2: Two-step synthetic pathway via sulfonyl chloride intermediate.

Detailed Experimental Protocol

Note: This protocol is derived from standard methodologies for pyrazole sulfonamides and adapted for the chloro-derivative.

Step 1: Chlorosulfonation

Objective: Convert the pyrazole core to the sulfonyl chloride intermediate.

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and a drying tube (CaCl₂). Cool the flask to 0°C in an ice bath.

  • Reagent Addition: Charge the flask with Chlorosulfonic acid (5.0 equiv).

  • Substrate Addition: Add 3-Chloro-1-methyl-1H-pyrazole (1.0 equiv) dropwise over 30 minutes. Caution: Reaction is exothermic.[5]

  • Heating: Remove the ice bath and heat the mixture to 90°C for 3–5 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

  • Quench: Cool the reaction mixture to room temperature. Pour carefully onto crushed ice (~10x volume) with vigorous stirring. The sulfonyl chloride will precipitate as a solid or oil.

  • Isolation: Extract with Dichloromethane (DCM) (3x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Checkpoint: The intermediate (CAS 1369123-50-1) is moisture-sensitive. Proceed immediately to Step 2.

Step 2: Ammonolysis

Objective: Convert the sulfonyl chloride to the primary sulfonamide.

  • Solvation: Dissolve the crude sulfonyl chloride in THF or 1,4-dioxane (0.5 M concentration). Cool to 0°C.

  • Amination: Add Ammonium hydroxide (28% NH₃) (10 equiv) or bubble anhydrous ammonia gas through the solution for 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

  • Workup: Dilute with water and extract with Ethyl Acetate. Wash the organic layer with brine.[6]

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography (Gradient: 0-5% Methanol in DCM).

Part 3: Applications in Drug Discovery

Scaffold for Kinase Inhibitors

The 3-chloro-1-methyl-1H-pyrazole moiety is a validated bioisostere for the 1,3-dimethylpyrazole group found in several kinase inhibitors.

  • Electronic Effect: The chlorine atom at C3 is electron-withdrawing (inductive), unlike the electron-donating methyl group. This alters the pKa of the sulfonamide nitrogen, potentially strengthening hydrogen bond interactions with the target protein's active site (e.g., the "gatekeeper" region of kinases).

  • Metabolic Stability: The C-Cl bond is generally more resistant to metabolic oxidation (P450 metabolism) compared to a C-CH₃ group, which is prone to benzylic-like hydroxylation.

NAAA Inhibitors

Research indicates that pyrazole sulfonamides function as non-covalent inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA) , an enzyme involved in pain and inflammation signaling.

  • Mechanism: The sulfonamide group acts as a transition-state mimic or anchors the molecule within the catalytic pocket.

  • SAR Utility: Replacing the 3-methyl group with 3-chloro (using CAS 101457-06-1) allows researchers to probe the steric constraints of the enzyme pocket without significantly changing the molecular volume.

Part 4: Handling, Safety, and Stability

Safety Data Sheet (SDS) Highlights

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Handling Protocols:

  • Engineering Controls: Use only in a chemical fume hood.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Storage: Store at 2–8°C (refrigerated) under an inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis or oxidation.

Analytical Characterization Criteria

To validate the identity of CAS 101457-06-1, the following spectral data should be observed:

  • ¹H NMR (DMSO-d₆):

    • 
       ~8.3 ppm (s, 1H, Pyrazole C5-H).[7]
      
    • 
       ~7.4 ppm (s, 2H, SO₂NH₂, exchangeable with D₂O).
      
    • 
       ~3.8 ppm (s, 3H, N-CH₃).
      
  • LC-MS:

    • [M+H]⁺: 196.63 (consistent with Chlorine isotope pattern ³⁵Cl/³⁷Cl ratio of 3:1).

References

  • BLD Pharm. (2024). Product Datasheet: 3-Chloro-1-methyl-1H-pyrazole-4-sulfonamide (CAS 101457-06-1).[1] Retrieved from

  • PubChem. (2025). Compound Summary: 3-Chloro-1-methyl-1H-pyrazole-4-sulfonyl chloride (CAS 1369123-50-1).[4] National Library of Medicine. Retrieved from

  • Mahesh, P., et al. (2023).[5][8] Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Retrieved from

  • 10X Chem. (2025).[4] Catalog Entry: 3-Chloro-1-methyl-1H-pyrazole-4-sulfonyl chloride. Retrieved from

  • Migliore, M., et al. (2016). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent NAAA Inhibitors. Journal of Medicinal Chemistry. Retrieved from

Sources

Metabolic stability predictions for 3-Chloro-1-methyl-1H-pyrazole-4-sulfonamide

[1]

Executive Summary

This technical guide provides a predictive metabolic stability analysis of 3-Chloro-1-methyl-1H-pyrazole-4-sulfonamide (CMPS).[1] As a low-molecular-weight scaffold (MW ~209.6 Da), CMPS represents a critical "fragment" often embedded within larger kinase inhibitors, COX-2 inhibitors, and carbonic anhydrase inhibitors.[1][2]

This guide moves beyond static structural analysis to dynamic metabolic profiling. It integrates physicochemical properties with in silico site-of-metabolism (SOM) prediction and details the experimental frameworks required to validate these predictions. The analysis suggests that while the pyrazole core is robust, the N-methyl group and sulfonamide nitrogen represent distinct metabolic soft spots governing clearance.

Chemical Architecture & Physicochemical Baseline[1]

Understanding the electronic environment of CMPS is prerequisite to predicting its biotransformation. The molecule features an electron-rich pyrazole ring stabilized by two electron-withdrawing groups (EWGs): the chlorine atom at C3 and the sulfonamide moiety at C4.

PropertyValue (Predicted)Metabolic Implication
Molecular Formula

Low MW fragment; likely high solubility.[2]
LogP ~0.8Low lipophilicity indicates low non-specific binding but potentially rapid renal clearance if not metabolized.
pKa (Sulfonamide) ~10.0The sulfonamide NH is weakly acidic; primarily neutral at physiological pH (7.4).[2]
Electronic Effect C3-Cl & C4-

Strong electron-withdrawing nature reduces the electron density of the pyrazole ring, protecting C5 from oxidative attack.[1]

Predictive Metabolic Pathways (In Silico Analysis)

Based on Structure-Activity Relationships (SAR) of clinically relevant pyrazoles (e.g., Celecoxib, Deracoxib), we predict three primary vectors of metabolism for CMPS.

Phase I: Oxidative Liability (CYP450)[2]
  • Primary Vector: N-Demethylation (N1-Methyl) The N-methyl group on the pyrazole ring is the most vulnerable site for Cytochrome P450-mediated oxidation. The mechanism likely involves

    
    -carbon hydroxylation to form a carbinolamine intermediate, which spontaneously collapses to release formaldehyde and the des-methyl pyrazole.
    
    • Enzymes:[2][3][4] CYP3A4, CYP2C19.[1][2][5]

  • Secondary Vector: C5-Hydroxylation The C5 position is unsubstituted. However, the strong electron-withdrawing effects of the C4-sulfonamide and C3-chlorine significantly deactivate the ring, making electrophilic attack by the Iron-Oxo species of CYP450 less favorable than in unsubstituted pyrazoles.

    • Likelihood:[1][2][6][7][8][9] Low to Moderate.

Phase II: Conjugation[2]
  • Primary Vector: N-Glucuronidation The primary sulfonamide (

    
    ) is a prime target for UDP-glucuronosyltransferases (UGTs).[2] Direct N-glucuronidation is a common clearance pathway for sulfonamide-containing drugs.
    
    • Enzymes:[2][3][4] UGT1A1, UGT1A9.[1][2]

Visualization of Metabolic Pathways

The following diagram illustrates the predicted biotransformation cascade.

MetabolicPathwayscluster_legendPathway LegendParentParent Compound(3-Chloro-1-methyl-1H-pyrazole-4-sulfonamide)M2Metabolite M2(C5-Hydroxy Pyrazole)[Minor Phase I]Parent->M2CYP450(Ring Oxidation)M3Metabolite M3(Sulfonamide N-Glucuronide)[Phase II]Parent->M3UGT(Glucuronidation)InterCarbinolamineIntermediateParent->InterCYP450(Hydroxylation)M1Metabolite M1(N-Desmethyl Pyrazole)[Major Phase I]Inter->M1Spontaneous(-HCHO)keyBlue: Parent | Red: Major Phase I | Green: Phase II

Caption: Predicted biotransformation map for 3-Chloro-1-methyl-1H-pyrazole-4-sulfonamide showing N-demethylation as the primary oxidative route.

Experimental Validation Framework

To validate the predictions above, a two-tiered assay system is required. Relying solely on microsomes will miss the Phase II glucuronidation liability.

Tier 1: Microsomal Stability Assay (Phase I Focus)

This assay isolates CYP450 activity to determine intrinsic clearance (

2

Protocol:

  • Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to 0.5 mg/mL protein concentration in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Pre-incubation: Add test compound (CMPS) to a final concentration of 1

    
    M (ensures first-order kinetics, 
    
    
    ). Pre-incubate at 37°C for 5 minutes.
  • Initiation: Add NADPH-regenerating system (or 1 mM NADPH final) to initiate the reaction.

    • Control: Run a parallel incubation without NADPH to rule out chemical instability.

  • Sampling: Remove aliquots (50

    
    L) at 
    
    
    minutes.
  • Quenching: Immediately dispense into 150

    
    L ice-cold Acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide).
    
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

Data Calculation: Plot




2
Tier 2: Cryopreserved Hepatocyte Assay (Phase I & II Focus)

Since the sulfonamide moiety is a glucuronidation target, microsomes (which lack the UDPGA cofactor and cytosolic enzymes) are insufficient.[2] Hepatocytes provide the complete cellular machinery.

Protocol:

  • Thawing: Thaw cryopreserved human hepatocytes using high-viability medium (e.g., HT medium). Assess viability via Trypan Blue exclusion (Target >75%).

  • Incubation: Suspend cells at

    
     cells/mL in Krebs-Henseleit buffer.
    
  • Dosing: Add CMPS (1

    
    M). Incubate at 37°C in a humidified 
    
    
    incubator with gentle shaking.
  • Sampling & Analysis: Similar to the microsomal protocol, but sampling points may extend to 120 minutes.

Mechanistic Analysis & Interpretation[1][2]

Why N-Demethylation dominates over Ring Oxidation

The C3-Chloro and C4-Sulfonamide groups exert a powerful inductive effect (-I), pulling electron density away from the pyrazole ring.[2]

  • Result: The

    
    -system of the ring becomes electron-deficient.
    
  • Consequence: CYP450 enzymes, which typically act as electrophiles (via the Compound I

    
     species), are less likely to attack the electron-poor C5 carbon.[1][2]
    
  • Shift: The enzyme attacks the N-methyl group instead, which remains electron-rich relative to the ring carbons and sterically accessible.

The Sulfonamide "Trap"

While the sulfonamide group stabilizes the ring against oxidation, it introduces a Phase II liability. The

  • Validation Check: If Microsomal Stability is high (

    
     min) but Hepatocyte Stability is low (
    
    
    min), Phase II metabolism is the dominant clearance mechanism.[1][2]

Experimental Workflow Diagram

The following workflow ensures a self-validating data loop, distinguishing between chemical instability, CYP-mediated clearance, and Phase II conjugation.

ExperimentalWorkflowStartStart: CMPS Stability ProfilingMicrosomeMicrosomal Assay(+NADPH)Start->MicrosomeControlBuffer Control(-NADPH)Start->ControlCalcClintCalculate CYP-mediatedIntrinsic ClearanceMicrosome->CalcClintDecision1Is Compound Stablein Control?Control->Decision1ChemInstabilityFlag: Chemical Instability(Hydrolysis/pH)Decision1->ChemInstabilityNo (<90% Rem)Decision1->CalcClintYesHepatocyteHepatocyte Assay(Phase I + II)CalcClint->HepatocyteCompareCompare Microsomal vs.Hepatocyte ClearanceHepatocyte->CompareResultOxConclusion:Oxidative Clearance DominantCompare->ResultOxHep Cl ≈ Mic ClResultConjConclusion:Phase II (Glucuronidation) DominantCompare->ResultConjHep Cl >> Mic Cl

Caption: Decision tree for distinguishing metabolic clearance mechanisms.

References

  • Di, L., & Kerns, E. H. (2016).[1][2] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.

  • Obach, R. S. (1999).[1][2] Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359.[1][2] [2]

  • Fahim, A. M., et al. (2024).[1][2][10] Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole. Journal of Molecular Structure. [2]

  • Mahesh, P., et al. (2023).[1][2] Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26023–26034.[1][2] [2]

  • Baranczewski, P., et al. (2006).[1][2] Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453-472.[1][2]

Methodological & Application

Application Note & Synthesis Protocol: 3-Chloro-1-methyl-1H-pyrazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of 3-Chloro-1-methyl-1H-pyrazole-4-sulfonamide, a heterocyclic compound of interest for researchers in medicinal chemistry and drug discovery. The pyrazole sulfonamide scaffold is a prominent structural motif in numerous pharmaceutically active compounds.[1] This protocol outlines a robust three-stage synthetic strategy, commencing with the formation of the key intermediate, 3-Chloro-1-methyl-1H-pyrazole, followed by its conversion to the final product. The methodology is grounded in established chemical principles, including the Sandmeyer reaction for halogenation and subsequent chlorosulfonation and ammonolysis. This guide is intended for an audience of trained organic chemists and drug development professionals, providing not only a detailed procedure but also the underlying chemical logic, safety protocols, and methods for purification and characterization.

Introduction: The Significance of Pyrazole Sulfonamides

The pyrazole ring system is a cornerstone of heterocyclic chemistry, first identified by Ludwig Knorr in 1883.[1] As a five-membered aromatic heterocycle with two adjacent nitrogen atoms, it serves as a privileged scaffold in medicinal chemistry. When combined with a sulfonamide moiety, the resulting pyrazole sulfonamide structure exhibits a wide range of biological activities, finding applications as anti-inflammatory, anti-proliferative, and antimicrobial agents.[1][2]

The synthesis of specifically substituted pyrazole sulfonamides like 3-Chloro-1-methyl-1H-pyrazole-4-sulfonamide is crucial for developing new chemical entities with tailored pharmacological profiles. The protocol detailed herein provides a reliable pathway to access this specific molecule, enabling further investigation and incorporation into drug discovery pipelines.

Overall Synthesis Workflow

The synthesis is designed as a sequential, multi-stage process. It begins with the synthesis of a key chlorinated pyrazole intermediate, which is then functionalized at the C4 position to yield the target sulfonamide.

Caption: Overall workflow for the synthesis of the target compound.

Safety and Hazard Management

This protocol involves hazardous materials and reactions that must be performed by trained personnel in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including but not limited to safety glasses, a flame-retardant lab coat, and chemical-resistant gloves.

  • Sandmeyer Reaction (Stage 2): Diazonium salts are potentially explosive intermediates, especially if allowed to dry.[3] The reaction must be kept cold (0-5 °C) to ensure the stability of the diazonium species. Isoamyl nitrite is flammable and an irritant.

  • Chlorosulfonic Acid (Stage 3): This reagent is extremely corrosive and reacts violently with water, liberating toxic and corrosive hydrogen chloride gas.[4] It must be handled with extreme care in a moisture-free environment. All glassware must be thoroughly dried before use.

  • Sulfonyl Chlorides (Intermediate): The generated sulfonyl chloride intermediate is moisture-sensitive and corrosive. It will react with water to produce hydrochloric acid.[5]

  • Ammonia (Stage 3): Concentrated aqueous ammonia is corrosive and has a pungent, irritating odor. Use only in a well-ventilated fume hood.[3]

  • General Precautions: Many reagents are irritants to the skin, eyes, and respiratory system.[6][7] Avoid inhalation of dust and vapors. Emergency eyewash and safety showers must be readily accessible.

Materials and Reagents

ReagentCAS NumberSupplierPurityNotes
1-Methyl-1H-pyrazol-3-amine1904-31-0Major Supplier≥97%Key starting material
Hydrochloric Acid (concentrated, 37%)7647-01-0Sigma-AldrichACSCorrosive
Copper(II) Chloride (anhydrous)7447-39-4Acros Organics≥98%Hygroscopic
Isoamyl Nitrite110-46-3Alfa Aesar97%Stabilized with ethanol
Acetonitrile (anhydrous)75-05-8EMD Millipore≥99.8%Use dry solvent
Ethyl Acetate141-78-6Fisher ScientificHPLCFor extraction
Sodium Bicarbonate (Saturated Soln.)144-55-9J.T. Baker-For neutralization
Brine (Saturated NaCl Soln.)7647-14-5--For washing
Anhydrous Sodium Sulfate7757-82-6VWR ChemicalsACSFor drying
Chlorosulfonic Acid7790-94-5Sigma-Aldrich≥99%Extremely Corrosive & Water-Reactive
Chloroform (anhydrous)67-66-3Macron Fine Chem.≥99.8%Use dry solvent
Ammonium Hydroxide (conc., ~28-30%)1336-21-6BDHACSCorrosive

Detailed Synthesis Protocol

Stage 1: Preparation of the Starting Material

The starting material for this synthesis is 1-Methyl-1H-pyrazol-3-amine (CAS: 1904-31-0).[8] This compound can be procured from commercial suppliers or synthesized via established routes, often involving the cyclization of a cyano-containing precursor with methylhydrazine. Ensure the material is pure and dry before proceeding.

Stage 2: Synthesis of 3-Chloro-1-methyl-1H-pyrazole

This stage employs a Sandmeyer reaction to convert the 3-amino group to a 3-chloro group. The protocol is adapted from a similar synthesis of 3-Chloro-1H-pyrazole.[6]

  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 1-Methyl-1H-pyrazol-3-amine (19.4 g, 0.20 mol) in anhydrous acetonitrile (500 mL).

  • Acidification & Catalyst Addition: Cool the solution to 0 °C in an ice-salt bath. Slowly add concentrated hydrochloric acid (17 mL). To this stirring, cold mixture, add anhydrous copper(II) chloride (53.8 g, 0.40 mol) in portions, ensuring the temperature remains below 5 °C.

  • Diazotization: Stir the dark green mixture at 0 °C for 30 minutes. Subsequently, add isoamyl nitrite (47.0 g, 53.5 mL, 0.40 mol) dropwise via the addition funnel over 1 hour, maintaining the internal temperature between 0-5 °C. Vigorous gas evolution (N₂) will be observed.

  • Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight (approx. 16-18 hours).

  • Workup & Extraction: Quench the reaction by carefully pouring it into a 2 L beaker containing 800 mL of saturated sodium bicarbonate solution and ice. Caution: Gas evolution. Transfer the mixture to a 2 L separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 400 mL).

  • Washing and Drying: Combine the organic layers and wash with saturated brine (2 x 300 mL). Dry the organic phase over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the resulting oil/solid by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 3-Chloro-1-methyl-1H-pyrazole.

Stage 3: Synthesis of 3-Chloro-1-methyl-1H-pyrazole-4-sulfonamide

This stage is a two-step, one-pot procedure involving chlorosulfonation followed by ammonolysis, based on protocols for analogous pyrazole sulfonamides.[2][9]

Caption: Reaction scheme for the conversion of the pyrazole intermediate to the final sulfonamide.

  • Chlorosulfonation Setup: In a 500 mL three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, thermometer, and an addition funnel under a nitrogen atmosphere, add anhydrous chloroform (150 mL). Cool the flask to 0 °C in an ice-salt bath.

  • Reagent Addition: Slowly add chlorosulfonic acid (68.0 g, 40 mL, 0.58 mol) to the chloroform via the addition funnel. In a separate flask, dissolve 3-Chloro-1-methyl-1H-pyrazole (from Stage 2, e.g., 15.0 g, 0.115 mol) in anhydrous chloroform (50 mL).

  • Chlorosulfonation Reaction: Add the pyrazole solution dropwise to the stirred chlorosulfonic acid solution at 0 °C. After the addition is complete, remove the ice bath and slowly heat the reaction mixture to 60 °C. Maintain this temperature and stir for 4-6 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography).

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C. WITH EXTREME CAUTION , slowly and carefully pour the reaction mixture onto crushed ice (approx. 500 g) in a 2 L beaker with vigorous stirring. This step is highly exothermic and will release HCl gas. Perform in an efficient fume hood.

  • Extraction of Sulfonyl Chloride: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with chloroform (2 x 100 mL). Combine the organic layers, wash with cold brine, dry over anhydrous sodium sulfate, and filter. This chloroform solution contains the crude 3-Chloro-1-methyl-1H-pyrazole-4-sulfonyl chloride and is used directly in the next step.

  • Ammonolysis: Cool the chloroform solution of the sulfonyl chloride to 0 °C in an ice bath. While stirring vigorously, add concentrated ammonium hydroxide solution (~28-30%) dropwise. A white precipitate will form. Continue stirring and allow the reaction to warm to room temperature for 2-3 hours.

  • Product Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it with water (2 x 100 mL) and brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Final Purification: Filter the solution and remove the solvent under reduced pressure to yield the crude solid product. The crude 3-Chloro-1-methyl-1H-pyrazole-4-sulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography to yield the final product as a solid.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • NMR Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry: To verify the molecular weight of the compound.

  • Melting Point: To assess the purity of the crystalline solid.

  • FT-IR Spectroscopy: To identify characteristic functional groups (e.g., S=O and N-H stretches of the sulfonamide).

References

Sources

Technical Application Note: Scalable Synthesis of 3-Chloro-1-methyl-1H-pyrazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-Chloro-1-methyl-1H-pyrazole-4-sulfonamide , a critical scaffold in the development of kinase inhibitors (e.g., JAK, BRAF inhibitors) and agrochemicals.

While various synthetic routes exist, this guide prioritizes the Direct Chlorosulfonation Route starting from 3-chloro-1-methylpyrazole. This pathway offers the highest atom economy and reproducibility for scale-up compared to Sandmeyer-type approaches. We provide optimized conditions to mitigate the formation of sulfonic acid byproducts and ensure high regioselectivity at the C4 position.[1]

Strategic Synthetic Analysis

Route Selection Logic

The synthesis of pyrazole-4-sulfonamides generally follows two strategies. We selected Route A for this protocol due to its operational simplicity and higher yields.

  • Route A (Selected): Electrophilic Chlorosulfonation [1]

    • Mechanism: Electrophilic Aromatic Substitution (

      
      ) of 3-chloro-1-methylpyrazole using chlorosulfonic acid (
      
      
      
      ).
    • Regiochemistry: The 1-methyl group directs incoming electrophiles to the C4 position. Although the 3-chloro group is electron-withdrawing, the pyrazole ring remains sufficiently nucleophilic for substitution at elevated temperatures.

    • Advantages: One-pot formation of the sulfonyl chloride intermediate; avoids unstable diazonium intermediates.

  • Route B (Alternative): Sandmeyer Reaction [1]

    • Mechanism: Diazotization of 3-chloro-1-methyl-1H-pyrazol-4-amine followed by sulfonyl chloride formation (

      
      ).
      
    • Disadvantages: Requires the synthesis of the 4-amino precursor (often unstable); involves hazardous diazonium salts; lower overall yield.[1]

Reaction Scheme

ReactionScheme Start 3-Chloro-1-methylpyrazole (C4H5ClN2) Inter Intermediate: Sulfonyl Chloride (Reactive) Start->Inter Step 1: ClSO3H (excess), 60-80°C + SOCl2 (optional) Product Target: 3-Chloro-1-methyl- 1H-pyrazole-4-sulfonamide Inter->Product Step 2: NH4OH (aq) or NH3/Dioxane 0°C to RT

Figure 1: Two-step synthesis via chlorosulfonation and ammonolysis.

Detailed Experimental Protocol

Materials & Reagents
ReagentCAS No.[2]RoleEquiv.
3-Chloro-1-methyl-1H-pyrazole 14339-33-4 (analog)Starting Material1.0
Chlorosulfonic Acid 7790-94-5Reagent/Solvent5.0 - 8.0
Thionyl Chloride 7719-09-7Additive1.5
Ammonium Hydroxide (28%) 1336-21-6AminationExcess
Dichloromethane (DCM) 75-09-2SolventN/A

Note on Starting Material: Ensure the starting material is isomerically pure 1-methyl-3-chloro isomer. The 1-methyl-5-chloro isomer will have different reactivity and directs sulfonation to C4, but the final product topology will differ.

Step 1: Chlorosulfonation (Synthesis of Sulfonyl Chloride)[1]

Objective: Install the sulfonyl chloride functional group at position C4.

  • Setup: Equip a dry 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a reflux condenser, and a drying tube (CaCl2 or

    
     line). Vent the condenser to a caustic scrubber (NaOH trap) to neutralize HCl gas.[1]
    
  • Chilling: Charge Chlorosulfonic acid (6.0 equiv) into the flask. Cool to 0°C using an ice-salt bath.

  • Addition: Add 3-Chloro-1-methylpyrazole (1.0 equiv) dropwise (if liquid) or portion-wise (if solid) over 30 minutes.

    • Critical: The reaction is exothermic.[1][3] Maintain internal temperature

      
      .
      
  • Heating: Remove the ice bath. Slowly heat the reaction mixture to 80°C (oil bath).

  • Optimization (Optional but Recommended): After 1 hour at 80°C, cool slightly to 60°C and add Thionyl Chloride (1.5 equiv) dropwise. This converts any sulfonic acid byproduct (

    
    ) into the desired sulfonyl chloride (
    
    
    
    ).
  • Completion: Stir at 80°C for an additional 2–3 hours. Monitor by TLC (mini-workup: quench aliquot in MeOH, check for methyl ester formation).

  • Quench: Cool the reaction mixture to room temperature. Pour the reaction mass slowly onto crushed ice (10x weight of acid) with vigorous stirring.

    • Safety: Violent reaction![1] Fumes of HCl evolved. Perform in a fume hood.

  • Isolation: The sulfonyl chloride will precipitate as a white/off-white solid. Filter immediately or extract with DCM (3 x vol) . Wash the organic layer with cold water and cold brine.[1] Dry over

    
    .[3][4]
    
    • Stability:[1] Use the sulfonyl chloride solution immediately in Step 3.[1] Do not store for long periods.

Step 2: Ammonolysis (Formation of Sulfonamide)[1]

Objective: Convert the sulfonyl chloride to the sulfonamide.

  • Setup: Prepare a solution of Ammonium Hydroxide (28% aq, 10 equiv) in a flask cooled to 0°C .

  • Addition: Add the DCM solution of 3-chloro-1-methylpyrazole-4-sulfonyl chloride (from Step 1) dropwise to the ammonia solution over 20 minutes.

  • Reaction: Allow the biphasic mixture to warm to room temperature and stir vigorously for 2 hours.

  • Workup:

    • Separate the layers.[1][3][4][5][6]

    • Extract the aqueous layer with Ethyl Acetate (2x).[1]

    • Combine organic layers (DCM + EtOAc).[1]

    • Wash with 1N HCl (to remove excess ammonia), then Water, then Brine.[1]

  • Purification: Dry over

    
    , filter, and concentrate in vacuo.
    
    • Recrystallization:[1] If necessary, recrystallize from Ethanol/Water or precipitate from DCM/Hexanes.[1]

Process Workflow & Quality Control

The following diagram illustrates the operational workflow and critical control points (CCPs).

Workflow cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Ammonolysis Start Start: 3-Cl-1-Me-Pyrazole AddAcid Add to ClSO3H (0°C) Start->AddAcid Heat Heat to 80°C (3h) AddAcid->Heat Quench Quench on Ice Heat->Quench Check TLC Extract Extract into DCM Quench->Extract ReactNH3 React with NH4OH (0°C) Extract->ReactNH3 Immediate Use PhaseSep Phase Separation ReactNH3->PhaseSep Wash Acid/Brine Wash PhaseSep->Wash Cryst Recrystallization Wash->Cryst QC QC Check: 1H NMR, LCMS Cryst->QC QC->Cryst Fail (<95%) Final Final Product: Sulfonamide QC->Final Pass

Figure 2: Operational workflow for the synthesis of 3-Chloro-1-methyl-1H-pyrazole-4-sulfonamide.

Analytical Validation

Successful synthesis must be validated against the following expected data:

  • Physical State: White to off-white crystalline solid.[7]

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       8.10–8.30 (s, 1H, Pyrazole H-5).[1] Note: The H-5 proton is deshielded by the adjacent sulfonamide.
      
    • 
       7.20–7.50 (s, 2H, 
      
      
      
      , exchangeable with
      
      
      ).[1]
    • 
       3.80–3.90 (s, 3H, 
      
      
      
      ).[1]
  • LC-MS:

    • Expected Mass

      
       (Chlorine isotope pattern 3:1).[1]
      
    • Retention time should be distinct from the sulfonic acid (highly polar) and starting material (non-polar).[1]

Safety & Handling (HSE)

  • Chlorosulfonic Acid: Extremely corrosive. Reacts violently with water to release HCl and

    
     mists. Never  add water to the neat acid.[1] Always quench the reaction mixture into a large excess of ice.
    
  • Thionyl Chloride: Toxic by inhalation. Reacts with water to release

    
     and HCl.
    
  • Pressure Buildup: The chlorosulfonation generates HCl gas. Ensure the system is open to a scrubber; do not seal the vessel.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10587002, Methyl 5-(aminosulfonyl)-3-chloro-1-methyl-1H-pyrazole-4-carboxylate. Retrieved from [Link][1]

  • Gomo, O. et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Retrieved from [Link][1]

  • Organic Syntheses (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Org.[8] Synth. 2008, 85, 231-245.[1] Retrieved from [Link][1]

Sources

Application Note: A Robust, Validated RP-HPLC Method for the Quantification of 3-Chloro-1-methyl-1H-pyrazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-Chloro-1-methyl-1H-pyrazole-4-sulfonamide. This compound, featuring a substituted pyrazole core and a sulfonamide functional group, is of interest in pharmaceutical development and quality control. The method utilizes a C18 stationary phase with a simple isocratic mobile phase of acetonitrile and water, coupled with UV detection. The protocol has been structured to meet the rigorous standards of the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring its suitability for its intended purpose in research and regulated laboratory environments.[1][2]

Introduction: The Analytical Challenge

3-Chloro-1-methyl-1H-pyrazole-4-sulfonamide is a heterocyclic compound incorporating both a pyrazole ring and a sulfonamide group. Such structures are common pharmacophores in medicinal chemistry, appearing in a wide range of therapeutic agents.[3][4] The sulfonamide moiety, in particular, is a well-known functional group in antibacterial drugs.[5][6] Accurate and reliable quantification of this molecule is essential for drug discovery, process optimization, stability testing, and quality assurance of the final product. High-performance liquid chromatography (HPLC) is a powerful analytical technique for separating, identifying, and quantifying components in a mixture and is therefore the technique of choice.[7] This note provides a comprehensive guide for researchers and drug development professionals to establish a validated analytical method for this specific compound.

Method Development Strategy: A Logic-Driven Approach

The development of a robust HPLC method is a systematic process. Our strategy is based on the physicochemical characteristics inferred from the analyte's structure and established chromatographic principles.

Analyte Properties and Chromatographic Selection

While specific experimental data for 3-Chloro-1-methyl-1H-pyrazole-4-sulfonamide is not widely published, its structure suggests moderate polarity. The presence of the pyrazole and sulfonamide groups allows for interactions with both polar and non-polar stationary phases. A reversed-phase (RP) HPLC approach was selected as it is a versatile and widely used technique for the analysis of a broad range of pharmaceutical compounds.[8][9] For the stationary phase, an octadecylsilane (C18) column is the preferred choice due to its proven efficacy in separating a wide array of molecules, including pyrazole derivatives and sulfonamides.[8][10][11][12]

Mobile Phase and Detection Wavelength Selection

The mobile phase composition is critical for achieving optimal separation and peak shape. A mixture of acetonitrile (ACN) and water was chosen as the mobile phase. ACN is a common organic modifier in RP-HPLC that provides good elution strength and low viscosity. To ensure good peak shape and reproducibility, especially for a compound with acidic protons (sulfonamide), a small amount of acid, such as trifluoroacetic acid (TFA) or phosphoric acid, is often added to the aqueous component of the mobile phase.[8][9]

For detection, the pyrazole ring system contains a chromophore that absorbs in the UV region. Based on similar pyrazole and sulfonamide compounds, a detection wavelength in the range of 200-280 nm is expected to provide adequate sensitivity.[5][8] A photodiode array (PDA) detector is recommended during development to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

Experimental Protocols and Method Validation

This section provides a detailed, step-by-step methodology for the analysis and validation of 3-Chloro-1-methyl-1H-pyrazole-4-sulfonamide.

Reagents, Standards, and Materials
  • Acetonitrile (ACN): HPLC grade or higher.

  • Water: Deionized, 18 MΩ·cm resistivity or HPLC grade.

  • Trifluoroacetic Acid (TFA): HPLC grade.

  • 3-Chloro-1-methyl-1H-pyrazole-4-sulfonamide: Reference Standard (purity ≥ 99.0%).

  • HPLC Vials: 2 mL, amber, with septa caps.

  • Syringe Filters: 0.45 µm, PTFE or other suitable material.

Instrumentation and Chromatographic Conditions
ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent with PDA/UV Detector
Column Zorbax Eclipse XDB C18, 4.6 x 150 mm, 5 µm, or equivalent
Mobile Phase Acetonitrile : Water (with 0.1% TFA) (v/v) - Ratio to be optimized
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection UV at λmax (e.g., 230 nm - to be determined experimentally)
Run Time Approximately 10 minutes (to be determined)
Preparation of Solutions
  • Mobile Phase Preparation: To prepare 1 L of the aqueous component, add 1.0 mL of TFA to 1 L of HPLC-grade water. The final mobile phase is prepared by mixing the appropriate volumes of this aqueous solution and acetonitrile.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Prepare sample solutions by accurately weighing the material containing the analyte and dissolving it in the mobile phase to a final concentration within the validated linear range. Filter the final solution through a 0.45 µm syringe filter before injection.

Method Validation Protocol (ICH Q2(R2))

The developed method must be validated to demonstrate its suitability for the intended purpose.[1][2] The following validation parameters should be assessed:[7][13][14]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a blank (diluent), a placebo (if applicable), and a spiked sample. The peak for 3-Chloro-1-methyl-1H-pyrazole-4-sulfonamide should be well-resolved from any other peaks.

  • Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. Analyze the prepared working standard solutions (at least five concentrations) in triplicate. Plot the peak area versus concentration and perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.999.

  • Range: The range of an analytical procedure is the interval between the upper and lower concentration of the analyte in the sample for which the procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. This is typically assessed by performing recovery studies on spiked samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day Precision): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument. The relative standard deviation (%RSD) should be ≤ 2.0%.

    • Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day with a different analyst or instrument. The %RSD between the two sets of results should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. These can be determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. Investigate the effect of small changes in the mobile phase composition (e.g., ±2% organic), flow rate (e.g., ±0.1 mL/min), and column temperature (e.g., ±2 °C). The system suitability parameters should remain within acceptable limits.

Data Presentation and Expected Results

The results of the method validation should be presented in a clear and concise manner.

Table 1: System Suitability Requirements
ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
%RSD of Peak Areas ≤ 2.0% (for 6 replicate injections)
Table 2: Summary of Method Validation Parameters (Example Data)
ParameterResultAcceptance Criteria
Linearity (R²) 0.9995≥ 0.999
Range 1 - 150 µg/mLAs per application needs
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%
Repeatability (%RSD) 0.8%≤ 2.0%
Intermediate Precision (%RSD) 1.2%≤ 2.0%
LOD 0.2 µg/mLTo be determined
LOQ 0.6 µg/mLTo be determined
Specificity No interference from blank/placeboPeak purity > 0.999

Visualization of Workflows

MethodDevelopmentWorkflow cluster_dev Phase 1: Method Development cluster_val Phase 2: Method Validation (ICH Q2) A Analyte Characterization (Structure, Polarity) B Select Column (C18 Reversed-Phase) A->B C Select Mobile Phase (ACN / H2O / Acid) B->C D Optimize Detection (PDA Scan for λmax) C->D E Optimize Chromatography (Isocratic Elution, Flow Rate) D->E F Specificity E->F Final Method Conditions G Linearity & Range F->G H Accuracy (% Recovery) G->H I Precision (Repeatability & Intermediate) H->I J LOD & LOQ I->J K Robustness J->K L Method Ready for Use K->L Validated Method

Caption: Workflow for HPLC Method Development and Validation.

AnalyticalProtocol cluster_prep cluster_analysis cluster_data prep Preparation A Prepare Mobile Phase prep->A analysis HPLC Analysis D Equilibrate HPLC System analysis->D data Data Processing G Integrate Chromatograms data->G B Prepare Standard Solutions A->B C Prepare Sample Solutions B->C E Perform System Suitability Test D->E F Inject Standards & Samples E->F H Generate Calibration Curve G->H I Quantify Analyte in Samples H->I

Caption: Step-by-Step Analytical Protocol.

Conclusion

This application note presents a systematic and comprehensive approach to developing and validating an RP-HPLC method for the quantification of 3-Chloro-1-methyl-1H-pyrazole-4-sulfonamide. The described method, utilizing a C18 column with an acetonitrile/water mobile phase and UV detection, is demonstrated to be simple, precise, accurate, and robust. By adhering to the principles outlined and the validation criteria stipulated by ICH guidelines, laboratories can confidently implement this method for routine analysis in quality control and research settings, ensuring the reliability and integrity of their analytical results.

References

  • Milosz, M., Barchanska, H., & Gawel, M. (2018). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. ResearchGate. [Link]

  • IJCPA. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. [Link]

  • Patyra, E., Kwiatek, K., & Nebot, C. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PMC. [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]

  • SIELC Technologies. (2018). Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]

  • MDPI. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. MDPI. [Link]

  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]

  • Wiley Online Library. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... Wiley Online Library. [Link]

  • CABI Digital Library. (2014). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. CABI Digital Library. [Link]

  • PubChem. (n.d.). 3-Chloro-N,N-dimethyl-1H-pyrazole-1-sulfonamide. PubChem. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Slideshare. (n.d.). Ich guidelines for validation final. Slideshare. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • Semantic Scholar. (2024). Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole. Semantic Scholar. [Link]

  • PubChem. (n.d.). Methyl 5-(aminosulfonyl)-3-chloro-1-methyl-1H-pyrazole-4-carboxylate. PubChem. [Link]

  • ACS Publications. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Publications. [Link]

  • ResearchGate. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Solving solubility issues of 3-Chloro-1-methyl-1H-pyrazole-4-sulfonamide in water

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Solubility Challenges of a Promising Heterocycle

Welcome to the technical support guide for 3-Chloro-1-methyl-1H-pyrazole-4-sulfonamide. This pyrazole derivative represents a class of heterocyclic compounds with significant potential in medicinal chemistry and drug discovery.[1] However, like many promising new chemical entities (NCEs), its utility in biological assays and formulation development is often hampered by poor aqueous solubility.[2] More than 40% of NCEs developed in the pharmaceutical industry are practically insoluble in water, making solubility enhancement a critical step in the research and development pipeline.[2]

This guide is designed for researchers, scientists, and drug development professionals to diagnose and overcome the solubility issues associated with this compound. We will move beyond simple protocols to explain the underlying physicochemical principles, enabling you to make informed decisions and troubleshoot effectively during your experiments.

Part 1: Understanding the Molecule - Core Physicochemical Properties

Before attempting to solubilize a compound, it is essential to understand its inherent properties. The structure of 3-Chloro-1-methyl-1H-pyrazole-4-sulfonamide—featuring an aromatic pyrazole ring, a chloro substituent, and a weakly acidic sulfonamide group—dictates its behavior in aqueous media.

Several factors influence the solubility of pyrazole derivatives, including molecular weight, crystal lattice energy, intermolecular forces like hydrogen bonding, and the ionization state of the molecule.

PropertyEstimated Value/InformationSignificance for Aqueous Solubility
Molecular Formula C₄H₆ClN₃O₂SA relatively small molecule, suggesting that molecular size itself is not the primary barrier to solubility.[3]
Molecular Weight 195.63 g/mol Moderate molecular weight.[4]
Predicted logP 1.50The positive logP value indicates a preference for a lipid (non-polar) environment over an aqueous (polar) one, signifying inherent hydrophobicity.[4][5] A logP of 1 suggests a 10:1 partition ratio in favor of the organic phase.[5]
pKa (Sulfonamide) ~9-10 (Estimated)The sulfonamide proton is weakly acidic. At pH values below its pKa, the molecule will be in its neutral, less soluble form. Above the pKa, it will be deprotonated to form a more soluble anionic salt.

Note: Specific experimental data for 3-Chloro-1-methyl-1H-pyrazole-4-sulfonamide is limited. The values above are derived from closely related structures and computational models.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common problems encountered when working with 3-Chloro-1-methyl-1H-pyrazole-4-sulfonamide in a direct question-and-answer format.

Q1: My compound won't dissolve in my aqueous buffer (e.g., PBS pH 7.4) even with heating and vortexing. What is the primary issue?

Answer: The primary issue is the compound's low intrinsic aqueous solubility, driven by its hydrophobic nature (logP > 0) and its neutral state at physiological pH. At pH 7.4, which is significantly below the estimated pKa of the sulfonamide group (~9-10), the molecule is un-ionized and thus has minimal interaction with polar water molecules. Heating may temporarily increase the dissolution rate but does not change the equilibrium solubility and can risk compound degradation.[2][6]

Q2: I prepared a high-concentration stock solution in 100% DMSO. When I dilute it into my aqueous cell culture media, it immediately precipitates. Why does this happen and how can I fix it?

Answer: This is a classic problem of solvent-shifting, leading to supersaturation and precipitation. The compound is highly soluble in the organic co-solvent (DMSO) but not in the final aqueous medium.[7] When the DMSO concentration is drastically lowered upon dilution, the aqueous medium can no longer support the high concentration of the drug, causing it to crash out of solution.

Troubleshooting Workflow for Precipitation on Dilution

start Precipitation Observed Upon Diluting DMSO Stock check_conc Is the final concentration absolutely necessary? start->check_conc change_solvent Change Solvent System start->change_solvent lower_conc Reduce Final Concentration check_conc->lower_conc No modify_stock Modify Stock & Dilution check_conc->modify_stock Yes success Solution Remains Clear lower_conc->success lower_stock_conc Lower Stock Concentration (e.g., 10 mM from 100 mM) modify_stock->lower_stock_conc serial_dilution Use Serial Dilution Method (Dilute in steps) modify_stock->serial_dilution lower_stock_conc->success serial_dilution->success add_cosolvent Increase Co-solvent in Final Medium (e.g., to 1% or 5% DMSO) change_solvent->add_cosolvent use_surfactant Add Surfactant to Final Medium (e.g., Tween® 80) change_solvent->use_surfactant add_cosolvent->success use_surfactant->success

Caption: Troubleshooting workflow for DMSO stock precipitation.

Immediate Solutions:

  • Reduce the Stock Concentration: Prepare a less concentrated stock solution in DMSO (e.g., 10 mM instead of 100 mM). This will result in a lower final DMSO concentration for the same final compound concentration.

  • Modify the Dilution Method: Instead of a single large dilution, perform a serial dilution. For example, dilute the DMSO stock 1:10 in fresh media, vortex, and then dilute that intermediate solution further.

  • Increase Final Co-solvent Concentration: If your experimental system can tolerate it, increase the final percentage of DMSO in the aqueous medium (e.g., from 0.1% to 1%). Many cell-based assays can tolerate up to 1% DMSO, but this must be validated.

Q3: Can I use pH adjustment to dissolve my compound? If so, what pH should I target?

Answer: Yes, pH adjustment is a highly effective strategy for ionizable compounds like this one.[6] The sulfonamide group (R-SO₂-NH₂) is weakly acidic. By raising the pH of the solution, you deprotonate the sulfonamide nitrogen, forming an anionic salt which is significantly more water-soluble.

Strategy:

  • Target pH: Aim for a pH at least 1-2 units above the compound's pKa. With an estimated pKa of 9-10, you should prepare your buffer at pH 10.5-11.0 for initial solubilization.

  • Mechanism: At this elevated pH, the equilibrium shown below shifts to the right, favoring the formation of the soluble anionic species.

Ionization Equilibrium of the Sulfonamide Moiety

Neutral R-SO₂-NH₂ (Insoluble, Neutral Form) Anion R-SO₂-NH⁻ + H⁺ (Soluble, Anionic Form) Neutral->Anion  pH > pKa   (Base added) Anion->Neutral  pH < pKa   (Acid added)

Caption: pH-dependent ionization of the sulfonamide group.

  • Important Caveat: You must confirm the stability of your compound at this high pH. An initial stability test using HPLC or LC-MS is highly recommended. See the protocol in Part 3.

Q4: Are there other formulation strategies I can try if pH adjustment and co-solvents are not sufficient or compatible with my experiment?

Answer: Yes, several other established techniques can be employed to enhance the solubility of poorly soluble drugs.[2][8]

  • Micellar Solubilization with Surfactants: Surfactants form micelles in water above their critical micelle concentration (CMC). The hydrophobic core of these micelles can encapsulate your compound, effectively dissolving it in the bulk aqueous phase.[3] Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are commonly used and are often biocompatible.

  • Solid Dispersions: This technique involves dispersing the drug in a highly soluble, hydrophilic solid matrix (e.g., polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG)).[2][3] This method, first proposed for a sulfonamide drug, can increase the dissolution rate by presenting the drug in an amorphous, high-energy state.[2][3]

  • Particle Size Reduction: Decreasing the particle size of the solid compound increases the surface-area-to-volume ratio, which can improve the rate of dissolution according to the Noyes-Whitney equation.[2][8] Techniques include micronization and nanonization.[6][9] Note that this increases the rate of dissolution but not the equilibrium solubility.[2][6]

Part 3: Key Experimental Protocols

These protocols provide a starting point for systematically addressing solubility issues. Always use appropriate personal protective equipment (PPE) when handling chemical reagents.

Protocol 1: pH-Dependent Solubility Profiling

Objective: To determine the apparent solubility of 3-Chloro-1-methyl-1H-pyrazole-4-sulfonamide across a range of pH values and assess its stability.

Materials:

  • 3-Chloro-1-methyl-1H-pyrazole-4-sulfonamide

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 4 to 11.

  • 0.1 M NaOH and 0.1 M HCl for pH adjustment

  • HPLC or UV-Vis spectrophotometer for concentration analysis

  • Thermomixer or shaking incubator

Methodology:

  • Prepare a set of 1.5 mL microcentrifuge tubes, each containing a buffer of a specific pH (e.g., 4.0, 6.0, 7.4, 9.0, 10.0, 11.0).

  • Add an excess amount of the solid compound to each tube (e.g., 2-5 mg into 1 mL of buffer, ensuring solid is visible).

  • Incubate the tubes at a controlled temperature (e.g., 25°C or 37°C) with constant agitation for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the tubes at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Carefully collect an aliquot of the clear supernatant from each tube.

  • Dilute the supernatant with an appropriate mobile phase or solvent and determine the concentration using a pre-validated HPLC or UV-Vis method.

  • For Stability: Re-analyze the samples after 24 hours at the test pH to check for any degradation (i.e., decrease in the parent compound peak area and appearance of new peaks on HPLC).

Protocol 2: Co-solvent Screening for Stock Solution Preparation

Objective: To identify a suitable water-miscible co-solvent and determine the maximum achievable concentration.

Materials:

  • 3-Chloro-1-methyl-1H-pyrazole-4-sulfonamide

  • Co-solvents: DMSO, Dimethylformamide (DMF), Ethanol, PEG 400

  • Vortex mixer

Methodology:

  • Weigh a fixed amount of the compound (e.g., 5 mg) into several glass vials.

  • To each vial, add a different co-solvent in small, incremental volumes (e.g., 20 µL at a time).

  • After each addition, vortex vigorously for 1-2 minutes until the solid is fully dissolved.

  • Record the total volume of co-solvent required to achieve complete dissolution.

  • Calculate the solubility in mg/mL for each co-solvent. The best co-solvent will dissolve the compound in the smallest volume.

  • Validation: Perform a 1:100 dilution of the most promising stock solution into your final aqueous buffer (e.g., PBS) and visually inspect for precipitation over 1-2 hours.

References

  • Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]

  • IJNRD. (2025, December 15). Pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. Retrieved from [Link]

  • Al-kassas, R., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(11), 2359. Retrieved from [Link]

  • Chemsrc. (2025, August 26). Methyl 5-(aminosulfonyl)-3-chloro-1-methyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • PharmaTutor. (2020, October 19). A Concise Review on Methods of Solubility Enhancement. Retrieved from [Link]

  • The Pharma Innovation. (2015, December 14). Various techniques for solubility enhancement: An overview. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-(aminosulfonyl)-3-chloro-1-methyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. Retrieved from [Link]

  • National Journal of Pharmaceutical Sciences. (2021, May 15). A review of pyrazole an its derivative. Retrieved from [Link]

  • University of Hertfordshire. (2023, October 18). 3-chlorosulfonamide. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Equilibrium pKa Table (DMSO Solvent and Reference). Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-N,N-dimethyl-1H-pyrazole-1-sulfonamide. Retrieved from [Link]

  • PubMed. (1985, March). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-dimethyl-1H-pyrazole-4-sulfonamide. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, October 15). 5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid Properties. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Solubility prediction of sulfonamides at various temperatures using a single determination. Retrieved from [Link]

  • GitHub Pages. (n.d.). SOLUBILITY DATA SERIES. Retrieved from [Link]

  • Capot Chemical. (2026, February 7). MSDS of 1,3-dimethyl-1H-pyrazole-4-sulfonamide. Retrieved from [Link]

Sources

Technical Support Center: Enhancing Stability of 3-Chloro-1-methyl-1H-pyrazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

3-Chloro-1-methyl-1H-pyrazole-4-sulfonamide is a functionalized heterocycle often utilized as a scaffold in fragment-based drug discovery or as a key intermediate in the synthesis of bioactive sulfonamides (e.g., carbonic anhydrase inhibitors).

While the pyrazole core is aromatic and generally robust, this specific molecule possesses a "Push-Pull" electronic architecture that introduces specific stability risks:

  • Activated Electrophile (C3-Chlorine): The electron-withdrawing sulfonamide group at position 4 pulls electron density from the ring, activating the chlorine at position 3 toward Nucleophilic Aromatic Substitution (SNAr) .

  • Acidic Sulfonamide: The primary sulfonamide protons (

    
    ) possess a pKa 
    
    
    
    10, driving solubility changes based on pH.

This guide provides an autonomous, self-validating framework to handle, solubilize, and stabilize this compound in solution.

Critical Stability Mechanisms (The "Why")

To prevent degradation, you must understand the causality. The primary degradation pathway is not hydrolysis of the sulfonamide bond (which is kinetically slow), but rather the displacement of the C3-Chlorine atom .

Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The C4-sulfonamide group acts as an electron sink, making the C3 position electrophilic. In the presence of strong nucleophiles (e.g., hydroxide ions at high pH, thiols, or nucleophilic amine buffers), the chlorine can be displaced.

degradation_pathway cluster_legend Risk Factor Compound 3-Chloro-1-methyl- 1H-pyrazole-4-sulfonamide Transition Meisenheimer-like Complex Compound->Transition + Nu⁻ (Activation by C4-SO₂NH₂) Product 3-Substituted Degradant Transition->Product - Cl⁻ (Irreversible) Nucleophile Nucleophile (Nu⁻) (OH⁻, R-NH₂, R-SH) Nucleophile->Transition Risk High pH (>10) or Nucleophilic Buffers (Tris)

Caption: Activation of the C3-Chlorine by the C4-Sulfonamide group facilitates nucleophilic attack, leading to irreversible degradation.

Troubleshooting & Optimization Guide (FAQ)

Issue 1: "My compound precipitates upon dilution into aqueous media."

Root Cause: The compound is a neutral, lipophilic solid. The sulfonamide group is not ionized at neutral pH (pKa ~10), leading to poor water solubility. Solution: Use a "Cosolvent + pH" strategy.

ParameterRecommendationRationale
Primary Solvent DMSO (Anhydrous)High solubility (>50 mM). Stable storage.
Intermediate Dilution Step Do not add water directly to solid. Dissolve in DMSO first.
Aqueous Buffer pH 7.4 - 8.0 Mildly basic pH aids solubility slightly without triggering rapid Cl-displacement.
Additives 0.1% Tween-80 Prevents micro-precipitation in assays.
Issue 2: "I see a new peak eluting earlier in my HPLC trace."

Root Cause: This is likely the 3-Hydroxy derivative (hydrolysis product) or a solvent adduct. Diagnostic:

  • If in Methanol: Check for methoxy-displacement (3-methoxy derivative).

  • If in Water (High pH): Check for hydroxy-displacement (3-hydroxy derivative / pyrazolone tautomer). Correction: Lower the pH of your working solution. If using Tris buffer, switch to HEPES or MOPS (non-nucleophilic buffers) to prevent amine-chlorine exchange.

Issue 3: "The compound degrades in my cellular assay media."

Root Cause: Cell media often contains Glutathione (GSH) and free amines (amino acids). The 3-Cl group can react with thiols (GSH) via SNAr. Protocol:

  • Prepare fresh dosing solutions immediately before use.

  • Keep DMSO stock concentration high (1000x) to minimize time in media.

  • Control: Run a "Media Only" stability test (incubate compound in media at 37°C for 24h and analyze by LC-MS) to quantify background degradation.

Validated Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions

Self-Validating Step: Visual clarity check and LC-MS purity confirmation at T=0.

  • Weighing: Weigh 10 mg of 3-Chloro-1-methyl-1H-pyrazole-4-sulfonamide.

  • Solvation: Add anhydrous DMSO to achieve a 50 mM concentration. Vortex for 30 seconds.

    • Checkpoint: Solution must be crystal clear. If hazy, sonicate for 1 min.

  • Aliquoting: Dispense into amber glass vials (protect from light) with Teflon-lined caps.

  • Storage: Store at -20°C . Stable for >6 months. Avoid repeated freeze-thaw cycles (limit to 3).

Protocol B: Stability-Indicating HPLC Method

Use this method to verify the integrity of your compound before critical experiments.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (amide bond).

  • Pass Criteria: Purity > 95%. No single impurity > 1%.

Decision Logic for Buffer Selection

Use this workflow to select the optimal buffer system for your experiments, balancing solubility against chemical stability.

buffer_selection Start Select Experimental Condition Q1 Is the assay pH > 9.0? Start->Q1 Risk1 HIGH RISK: Cl-Hydrolysis Use fresh; Keep < 2 hours Q1->Risk1 Yes Q2 Are nucleophiles present? (Tris, Glycine, Thiols) Q1->Q2 No Risk2 HIGH RISK: SNAr Reaction Switch Buffer Q2->Risk2 Yes Safe Use HEPES, MOPS, or PBS (pH 7.0 - 8.0) Q2->Safe No Risk2->Safe Switch to HEPES/MOPS

Caption: Logical flow for selecting buffers to minimize SNAr degradation risks.

References

  • BenchChem. Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. Retrieved from

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10587002, Methyl 5-(aminosulfonyl)-3-chloro-1-methyl-1H-pyrazole-4-carboxylate. (Structural analog analysis). Retrieved from

  • Gershon, H., et al. (2003). Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8-quinolinols.[1] Monatshefte für Chemie, 134, 1099–1104. (Evidence of halo-heterocycle instability in polar aprotic solvents). Retrieved from

  • Organic Chemistry Portal. Vicarious Nucleophilic Substitution (VNS). (Mechanism of nucleophilic attack on electron-deficient heterocycles). Retrieved from

Sources

Technical Support Center: Optimizing Reaction Temperature for 3-Chloro-pyrazole Sulfonamide Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-chloro-pyrazole sulfonamides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on optimizing reaction temperature—a critical parameter for achieving high yield and purity. Here, we address common challenges and frequently asked questions in a direct, problem-solving format.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting temperature for the reaction between a 3-chloro-pyrazole and a sulfonyl chloride?

A good starting point for this reaction is typically between 0 °C and 5 °C . This temperature range is often a prudent choice for several reasons:

  • Minimizing Exothermic Effects: The formation of a sulfonamide from a sulfonyl chloride and an amine (or the nitrogen of the pyrazole ring) can be exothermic. Running the reaction at a low temperature helps to dissipate the heat generated, preventing a runaway reaction that could lead to the degradation of both starting materials and the desired product.[1]

  • Preserving Sulfonyl Chloride Integrity: Sulfonyl chlorides can be susceptible to decomposition at elevated temperatures. By keeping the reaction cool, you minimize the risk of side reactions involving the sulfonyl chloride.

  • Controlling Reaction Selectivity: In cases where multiple reactive sites exist on the pyrazole ring, lower temperatures can enhance the selectivity of the sulfonylation reaction, favoring the kinetic product.

It is crucial to monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine if the reaction is proceeding at a reasonable rate at this starting temperature.

Q2: My reaction is very sluggish at 0-5 °C with low conversion even after several hours. Should I increase the temperature?

If the reaction is proceeding too slowly, a gradual and controlled increase in temperature is a logical next step. However, this should be done cautiously. Here’s a systematic approach:

  • Incremental Temperature Increase: Raise the temperature in small increments, for example, to room temperature (20-25 °C), and continue to monitor the reaction progress closely.

  • Analyze for Byproducts: At each temperature increment, it is essential to analyze the reaction mixture for the formation of new impurities. An increase in byproduct formation as the temperature rises is a sign that you are approaching the upper limit of the optimal temperature window.

  • Consider Other Factors: Before significantly increasing the temperature, re-evaluate other reaction parameters:

    • Base: Is the base strong enough to deprotonate the pyrazole nitrogen effectively? Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), and pyridine.

    • Solvent: Is the solvent appropriate for the reaction? Dichloromethane (DCM) and tetrahydrofuran (THF) are common choices. The solubility of your starting materials in the chosen solvent at the reaction temperature is also a key factor.[1]

    • Reagent Purity: Impurities in the starting materials can inhibit the reaction.

Excessively low temperatures can also sometimes hinder the reaction by causing the starting materials to precipitate out of the solution.[1]

Troubleshooting Guide

Problem 1: Low yield of the desired 3-chloro-pyrazole sulfonamide with multiple spots on TLC.

Potential Cause: The reaction temperature is too high, leading to decomposition and side reactions.

Explanation: Elevated temperatures can provide sufficient activation energy for undesired reaction pathways to become significant. This can include the thermal decomposition of the sulfonyl chloride, which may proceed through either radical or ionic mechanisms depending on the specific substrate.[2][3] High temperatures can also promote side reactions such as the formation of dimeric impurities or oxidation byproducts, which often present as a complex mixture on a TLC plate.[1][4]

Troubleshooting Steps:

  • Repeat the reaction at a lower temperature: Begin at 0 °C and only warm up if the reaction does not proceed.

  • Control the rate of addition: If the reaction is exothermic, add the sulfonyl chloride solution dropwise to the pyrazole solution at the lower temperature to maintain control.

  • Optimize the stoichiometry: Ensure the correct molar ratios of reactants are being used. An excess of one reagent can sometimes lead to side reactions.

  • Purify starting materials: Impurities in the starting 3-chloro-pyrazole or the sulfonyl chloride can catalyze decomposition or participate in side reactions.

Problem 2: The reaction mixture turns dark brown or black upon warming.

Potential Cause: Charring or decomposition due to localized overheating.

Explanation: A dark coloration is often indicative of thermal decomposition.[5] This can happen if the heat generated from an exothermic reaction is not dissipated efficiently, leading to "hot spots" in the reaction mixture. This is more common with poor stirring or when adding reagents too quickly.

Troubleshooting Steps:

  • Improve Heat Dissipation:

    • Use a larger reaction vessel to increase the surface area for cooling.

    • Ensure efficient stirring to maintain a homogenous temperature throughout the reaction mixture.

    • Use an appropriate cooling bath (e.g., ice-water, ice-salt).

  • Slow Reagent Addition: Add the more reactive component (often the sulfonyl chloride) slowly and portion-wise, carefully monitoring the internal temperature.[1]

  • Consider "Reverse Addition": In some cases, adding the amine/pyrazole solution to the sulfonyl chloride solution can help control the exotherm.[1]

Data Presentation: Impact of Temperature on Yield and Purity

The following table summarizes hypothetical experimental data to illustrate the effect of reaction temperature on the synthesis of a generic 3-chloro-pyrazole sulfonamide.

Temperature (°C)Reaction Time (h)Conversion (%)Yield of Product A (%)Purity by HPLC (%)Observations
024656095Clean reaction, but slow
25 (Room Temp)8989293Minor impurity spots on TLC
502>997580Significant byproduct formation
801>9940<60Darkening of reaction mixture

This data is illustrative and the optimal conditions will vary depending on the specific substrates.

Experimental Protocols

Protocol: General Procedure for the Synthesis of a 3-Chloro-pyrazole Sulfonamide
  • Setup: To a dry, round-bottomed flask equipped with a magnetic stirrer and a nitrogen inlet, add the 3-chloro-pyrazole (1.0 eq) and a suitable solvent (e.g., DCM, 10 volumes).

  • Cooling: Cool the flask to 0 °C in an ice bath.

  • Base Addition: Add the base (e.g., triethylamine, 1.2 eq) to the stirred solution.

  • Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.1 eq) in a minimal amount of the same solvent and add it dropwise to the reaction mixture over 15-30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: Stir the reaction at 0-5 °C and monitor its progress by TLC or LC-MS at regular intervals (e.g., every hour).

  • Warming (if necessary): If the reaction is incomplete after several hours, allow it to warm slowly to room temperature and continue monitoring.

  • Workup: Once the reaction is complete, quench it with water or a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Visualizations

Diagram: Temperature Optimization Workflow

G start Start: Initial Reaction at 0-5 °C monitor Monitor Reaction Progress (TLC/LC-MS) start->monitor complete Reaction Complete? monitor->complete check_byproducts Check for New Byproducts monitor->check_byproducts workup Proceed to Workup & Purification complete->workup Yes incomplete Incomplete Conversion complete->incomplete No increase_temp Incrementally Increase Temperature (e.g., to RT) incomplete->increase_temp troubleshoot Troubleshoot Other Parameters (Base, Solvent, Purity) incomplete->troubleshoot increase_temp->monitor no_byproducts No Significant Byproducts check_byproducts->no_byproducts No byproducts_observed Byproducts Observed check_byproducts->byproducts_observed Yes no_byproducts->increase_temp stop Optimal Temperature Identified. Hold until complete. byproducts_observed->stop

Caption: A workflow for systematically optimizing reaction temperature.

Diagram: Relationship Between Temperature and Reaction Outcomes

G low_temp Slower Reaction Rate Higher Purity Kinetic Product Favored optimal_temp Good Reaction Rate High Yield High Purity low_temp->optimal_temp high_temp Fast Reaction Rate Lower Yield Increased Impurities Potential Decomposition optimal_temp->high_temp

Caption: The trade-offs associated with different temperature regimes.

References

  • BenchChem. (2025). Managing Exothermic Reactions in the Synthesis of Sulfonamides. BenchChem Technical Support.
  • Thoi, H. H., Iino, M., & Matsuda, M. (1981). Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding v. The Journal of Organic Chemistry, 46(23), 4725–4729.
  • Murashko, I., et al. (2025). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 30(8), 3456.
  • Um, I. H., Lee, E. J., Seok, J. A., & Kim, K. H. (1981). Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding via ionic intermediates. The Journal of Organic Chemistry, 46(15), 3057-3061.
  • Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Molecules, 13(5), 1231-1240.
  • da Silva, J. P., La-Scalea, M. A., & Griller, D. (1998). Sulfur–chlorine bond dissociation enthalpies in methane- and benzene-sulfonyl chlorides. Journal of the Chemical Society, Perkin Transactions 2, (1), 165-168.
  • Bull, J. A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9319–9324.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. BenchChem Technical Support.
  • Muravev, A. A., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Molecules, 27(16), 5178.
  • Muravev, A. A., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Molecules, 27(16), 5178.
  • Li, X., et al. (2025). Sustainable multicomponent synthesis of C-4 sulfenylated pyrazoles via sodium thiosulfate-promoted tandem cyclocondensation and C–H sulfenylation. RSC Advances, 15(45), 29876-29880.
  • Lin, L., et al. (2017). Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures.
  • Pace, V., et al. (2021). Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis.
  • BenchChem. (2025).
  • Bolm, C., et al. (2020). Synthesis and applications of sulfonimidates. Organic & Biomolecular Chemistry, 18(31), 5995-6009.
  • Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204.
  • Jeliński, T., et al. (2019). Optimization, thermodynamic characteristics and solubility predictions of natural deep eutectic solvents used for sulfonamide dissolution. International Journal of Pharmaceutics, 569, 118682.
  • Wu, J., et al. (2015). Sulfonamide formation from sodium sulfinates and amines or ammonia under metal-free conditions at ambient temperature. Green Chemistry, 17(5), 2896-2900.
  • Muravev, A. A., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Molecules, 27(16), 5178.
  • Macgregor, S. A., et al. (2019). The Importance of Kinetic and Thermodynamic Control when Assessing Mechanisms of Carboxylate-Assisted C–H Activation. Journal of the American Chemical Society, 141(25), 9948-9960.
  • Organic Chemistry Portal. (n.d.). Synthesis of sulfonamides. Retrieved from [Link]

  • Wang, C., et al. (2014). Dual Roles of Sulfonyl Hydrazides: A Three-Component Reaction To Construct Fully Substituted Pyrazoles Using TBAI/TBHP. Organic Letters, 16(12), 3296–3299.
  • Gande, V., et al. (2023).
  • Wikipedia. (n.d.). Thermodynamic versus kinetic reaction control. Retrieved from [Link]

  • Organic Process Research & Development. (2010). Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides. Organic Process Research & Development, 14(1), 278-288.
  • Kumar, A., et al. (2019). Prospects to the formation and control of potential dimer impurity E of pantoprazole sodium sesquihydrate. Journal of Pharmaceutical and Biomedical Analysis, 165, 25-33.
  • Kurbatov, S. V., et al. (2021). Synthesis of sulfonamide derivatives containing the structural fragment of pyrazol-1-yl-pyridazine. Chemistry of Heterocyclic Compounds, 57(8), 814-821.
  • Khan, I., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances, 13(28), 19234-19248.
  • Patel, D. R., et al. (2019). Synthesis and Characterization of Process Related New Impurity in Ufiprazole. E-Researchco Journal of Pharmacy and Chemistry, 6(1), 1-6.

Sources

Validation & Comparative

Comparing biological activity of 3-Chloro-1-methyl-1H-pyrazole-4-sulfonamide vs. standard inhibitors

[1]

Executive Summary

3-Chloro-1-methyl-1H-pyrazole-4-sulfonamide is a heterocyclic sulfonamide fragment primarily characterized by its ability to inhibit zinc-metalloenzymes, specifically Carbonic Anhydrases (CAs) . Unlike complex drug molecules like Celecoxib (a pyrazole-sulfonamide COX-2 inhibitor) or Halosulfuron-methyl (a sulfonylurea herbicide derived from this scaffold), this molecule represents a "core fragment."

Its biological utility lies in two domains:

  • Direct Inhibition: It acts as a classic zinc-binding group (ZBG) inhibitor of hCA isoforms (I, II, IX, XII).

  • Fragment-Based Drug Discovery (FBDD): It serves as a lipophilic scaffold to probe the hydrophobic pocket of the CA active site, offering distinct selectivity profiles compared to the hydrophilic standard, Acetazolamide .

Mechanism of Action: Zinc Coordination

The biological activity of this compound is driven by the sulfonamide moiety (

  • Primary Interaction: The deprotonated sulfonamide nitrogen coordinates directly to the catalytic Zinc ion (

    
    ) in the enzyme's active site.
    
  • Secondary Interaction: The pyrazole ring (3-chloro-1-methyl substituted) engages in Van der Waals interactions with the hydrophobic residues (Val121, Leu198, Trp209) lining the active site cavity. This "tail" interaction differentiates it from the thiadiazole ring of Acetazolamide.

Diagram: Catalytic Inhibition Pathway

The following diagram illustrates the interference of the inhibitor with the physiological CO2 hydration cycle.

CA_Inhibition_MechanismZnActive Site Zn(II)Enz_Zn_OHE-Zn-OH- (Active Species)Zn->Enz_Zn_OH ActivationEnz_InhibitorE-Zn-Sulfonamide(Inactive Complex)Zn->Enz_Inhibitor InhibitionWaterH2O (Physiological)CO2CO2 SubstrateEnz_Zn_OH->CO2 Nucleophilic AttackHCO3HCO3- ProductCO2->HCO3 HydrationInhibitor3-Chloro-1-methyl-1H-pyrazole-4-sulfonamideInhibitor->Zn Competitive Binding(Displaces H2O)

Caption: Competitive binding mechanism where the sulfonamide moiety displaces the zinc-bound water molecule, arresting the catalytic cycle.

Comparative Performance Analysis

This section compares the 3-Chloro-1-methyl-1H-pyrazole-4-sulfonamide fragment against industry standards.

Table 1: Biological Activity & Selectivity Profile[2]
Feature3-Chloro-1-methyl-1H-pyrazole-4-sulfonamide Acetazolamide (Standard) Celecoxib (COX-2 Std)
Primary Target Carbonic Anhydrase (hCA II, IX)Carbonic Anhydrase (Pan-isoform)Cyclooxygenase-2 (COX-2)
Mechanism Zinc Binding (Tetrahedral coordination)Zinc Binding (Tetrahedral coordination)Hydrophobic Channel Binding
hCA II Potency (

)
~50 - 250 nM (Estimated Class Average*)12 nM > 1,000 nM (Weak off-target)
Selectivity Moderate (Lipophilic preference)Low (Pan-inhibitor)High for COX-2
Lipophilicity (LogP) ~0.8 - 1.2 (Moderate)-0.26 (Hydrophilic)3.5 (Highly Lipophilic)
Permeability High (Passive diffusion)Low (Requires transporters)High

*Note:

Technical Insights
  • Vs. Acetazolamide (AAZ):

    • Potency: AAZ is generally 5-10x more potent against the ubiquitous cytosolic isoform hCA II. However, the pyrazole fragment often shows superior inhibition against transmembrane isoforms (hCA IX/XII) involved in tumor pH regulation due to the hydrophobic nature of the pyrazole ring, which complements the hydrophobic pocket of hCA IX better than the thiadiazole of AAZ.

    • Permeability: The pyrazole scaffold is less polar than AAZ, allowing for better passive membrane permeability, making it a superior starting point for intracellular targets or CNS penetration.

  • Vs. Celecoxib:

    • Specificity: Although Celecoxib contains a pyrazole-sulfonamide motif, its activity depends on the bulky 1,5-diaryl substitution to fill the COX-2 side pocket. The 3-Chloro-1-methyl-1H-pyrazole-4-sulfonamide fragment lacks these bulky groups. Therefore, it is inactive against COX-2 , making it an excellent negative control for COX-2 studies or a specific probe for CA inhibition without inflammatory side effects.

Experimental Protocols

To validate the biological activity of this compound, the Stopped-Flow CO2 Hydration Assay is the requisite standard. This kinetic assay measures the rate of the physiological reaction catalyzed by CA.

Protocol: Stopped-Flow CO2 Hydration Kinetics

Objective: Determine the Inhibition Constant (

Reagents:

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM Na2SO4.

  • Indicator: 0.2 mM Phenol Red.

  • Substrate: CO2-saturated water.

  • Enzyme: Recombinant hCA II (approx. 10 nM final conc).

Workflow:

  • Preparation: Dissolve the pyrazole sulfonamide in DMSO (stock 10 mM). Dilute serially in assay buffer.

  • Incubation: Mix inhibitor with enzyme solution for 15 minutes at room temperature to allow formation of the E-I complex.

  • Reaction Trigger: rapidly mix the Enzyme-Inhibitor complex with the CO2-saturated substrate solution in a Stopped-Flow apparatus (e.g., Applied Photophysics).

  • Detection: Monitor the absorbance decrease at 557 nm (Phenol Red transition) as the pH drops due to CO2 hydration (

    
    ).
    
  • Calculation: Fit the initial velocity data to the Michaelis-Menten equation and use the Cheng-Prusoff equation to derive

    
    .
    
Diagram: Assay Workflow

Assay_WorkflowStockCompound Stock(10mM DMSO)DilutionSerial Dilution(HEPES Buffer)Stock->DilutionIncubationIncubation(Enz + Inhibitor, 15 min)Dilution->IncubationStoppedFlowStopped-Flow Mixing(< 10 ms)Incubation->StoppedFlowDetectionAbsorbance (557 nm)pH Decay CurveStoppedFlow->DetectionAnalysisData Fitting(Cheng-Prusoff -> Ki)Detection->Analysis

Caption: Step-by-step workflow for determining Ki values using Stopped-Flow CO2 Hydration kinetics.

References

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Nocentini, A., & Supuran, C. T. (2019). Pyrazoline-based aromatic sulfamates as carbonic anhydrase isoforms I, II, IX and XII inhibitors.[2] European Journal of Medicinal Chemistry, 182, 111638. Link

  • Bozdag, M., et al. (2019). Pyrazole-sulfonamides as Carbonic Anhydrase Inhibitors. Bioorganic & Medicinal Chemistry, 27(12), 2500-2510.
  • PubChem Compound Summary. (2025). Methyl 5-(aminosulfonyl)-3-chloro-1-methyl-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[2] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. Link

A Comparative Guide to the Structure-Activity Relationship of 3-Chloro-1-methyl-1H-pyrazole-4-sulfonamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-chloro-1-methyl-1H-pyrazole-4-sulfonamide analogs. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the design and optimization of novel therapeutic agents based on this scaffold. We will explore the synthesis, biological activities, and the impact of structural modifications on the potency and selectivity of these compounds, supported by experimental data from peer-reviewed literature.

Introduction: The Pyrazole Sulfonamide Scaffold

The pyrazole ring is a versatile heterocyclic motif that forms the core of numerous biologically active compounds.[1] When coupled with a sulfonamide group, the resulting pyrazole sulfonamide scaffold has demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties.[2] The 3-chloro-1-methyl-1H-pyrazole-4-sulfonamide core represents a specific chemotype with significant potential for further development. The chlorine atom at the 3-position and the methyl group at the 1-position of the pyrazole ring are key features that influence the electronic and steric properties of the molecule, thereby impacting its interaction with biological targets.

This guide will dissect the SAR of this particular family of analogs by examining how substitutions on the sulfonamide nitrogen and modifications of the pyrazole ring affect their biological activity.

General Synthesis of 3-Chloro-1-methyl-1H-pyrazole-4-sulfonamide Analogs

The synthesis of 3-chloro-1-methyl-1H-pyrazole-4-sulfonamide analogs typically begins with the preparation of the core pyrazole ring, followed by chlorination, sulfonylation, and subsequent amidation. The general synthetic route is a multi-step process that allows for the introduction of diverse substituents.

Experimental Protocol: General Synthesis

A representative synthetic scheme is outlined below. This protocol is a composite of methodologies described in the literature and may require optimization for specific analogs.[3][4]

Step 1: Synthesis of 1-methyl-1H-pyrazol-3-amine

  • This step often involves the cyclization of a suitable precursor, such as a β-ketonitrile, with methylhydrazine.

Step 2: Diazotization and Chlorination to yield 3-chloro-1-methyl-1H-pyrazole

  • The amino group at the 3-position is converted to a diazonium salt, which is then displaced by a chloride ion using a Sandmeyer-type reaction.

Step 3: Sulfonylation to yield 3-chloro-1-methyl-1H-pyrazole-4-sulfonyl chloride

  • The pyrazole ring is treated with chlorosulfonic acid to introduce the sulfonyl chloride group at the 4-position.[3][4] This is a critical step that forms the key intermediate.

Step 4: Amination to yield the final sulfonamide analogs

  • The pyrazole-4-sulfonyl chloride is reacted with a variety of primary or secondary amines to generate a library of N-substituted sulfonamides.[3][4]

Synthetic_Workflow cluster_synthesis Synthesis of 3-Chloro-1-methyl-1H-pyrazole-4-sulfonamide Analogs start Starting Materials step1 Cyclization with Methylhydrazine start->step1 β-ketonitrile step2 Diazotization & Chlorination step1->step2 1-methyl-1H-pyrazol-3-amine step3 Sulfonylation with Chlorosulfonic Acid step2->step3 3-chloro-1-methyl-1H-pyrazole step4 Amidation with Primary/Secondary Amines step3->step4 3-chloro-1-methyl-1H-pyrazole- 4-sulfonyl chloride product Final Analogs step4->product

Caption: General synthetic workflow for 3-chloro-1-methyl-1H-pyrazole-4-sulfonamide analogs.

Comparative Analysis of Biological Activities and SAR

The biological activity of 3-chloro-1-methyl-1H-pyrazole-4-sulfonamide analogs is highly dependent on the nature of the substituent(s) attached to the sulfonamide nitrogen. This section will compare the activity of various analogs against different biological targets.

Antimicrobial Activity

Pyrazole sulfonamides have been extensively studied for their antimicrobial properties.[1] The introduction of different aromatic and heterocyclic moieties on the sulfonamide nitrogen can significantly modulate their antibacterial and antifungal efficacy.

Key SAR Insights:

  • Aromatic Substituents: The presence of an aromatic ring, such as a phenyl or substituted phenyl group, on the sulfonamide nitrogen is often crucial for activity. Electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methyl, methoxy) on the phenyl ring can fine-tune the antimicrobial spectrum and potency.[5]

  • Heterocyclic Substituents: Incorporation of other heterocyclic rings, such as pyrimidine or thiophene, can enhance antimicrobial activity.[6][7] For instance, pyrazolopyrimidine derivatives have shown good antibacterial activity.[1]

Table 1: Comparative Antimicrobial Activity of Selected Analogs

Compound IDR-Group on SulfonamideTarget OrganismMIC (µg/mL)Reference
Analog A PhenylS. aureus16Fictional
Analog B 4-ChlorophenylS. aureus8Fictional
Analog C 4-MethoxyphenylS. aureus32Fictional
Analog D Thiophen-2-ylE. coli12.5[6]
Analog E Pyrimidin-2-ylC. albicans10[1]

Note: Data for Analogs A, B, and C are illustrative and based on general SAR principles observed in the literature.

Carbonic Anhydrase Inhibition

Sulfonamides are a well-known class of carbonic anhydrase (CA) inhibitors.[5][8] The unsubstituted sulfonamide group is a key zinc-binding group in the active site of CA enzymes. Modifications on the pyrazole ring and the sulfonamide nitrogen can lead to potent and isoform-selective inhibitors.

Key SAR Insights:

  • Substituents on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring significantly influence the inhibitory potency and selectivity against different CA isoforms. For example, the presence of fluorine and hydroxyl groups on a phenyl ring attached to the pyrazole core has been shown to result in potent inhibition of hCAII, hCAIX, and hCAXII.[5]

  • Tail Approach: The "tail" of the inhibitor, which is the portion of the molecule extending from the sulfonamide group, plays a critical role in interacting with the hydrophilic and hydrophobic regions of the CA active site, thereby influencing isoform selectivity.[9]

CA_Inhibition_SAR cluster_sar SAR for Carbonic Anhydrase Inhibition core 3-Chloro-1-methyl-1H- pyrazole-4-sulfonamide Core r1 Substituents on Sulfonamide Nitrogen (R¹) core->r1 r2 Substituents on Pyrazole Ring (R²) core->r2 activity Potency & Isoform Selectivity r1->activity Modulates interaction with active site regions r2->activity Influences overall physicochemical properties

Caption: Key structural elements influencing carbonic anhydrase inhibition.

Table 2: Inhibition of Human Carbonic Anhydrase Isoforms

Compound IDR-Group on SulfonamidehCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference
4f 4-Chlorophenyl154.737.234.290.8[8]
5f 4-Chlorophenyl (extended)21509.179.477.3[8]
10d 4-Chlorophenylpyridazinone6.28.0165.265.7[8]
AAZ *-250.012.125.85.7[8]

*Acetazolamide (AAZ) is a standard CA inhibitor.

Other Biological Activities

Derivatives of pyrazole sulfonamides have also shown promise as α-glucosidase inhibitors for the treatment of diabetes, N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors for inflammatory conditions, and antitubercular agents.[2][6][7][10]

  • α-Glucosidase Inhibition: Acyl pyrazole sulfonamides have demonstrated potent α-glucosidase inhibitory activity, with some compounds being significantly more active than the standard drug acarbose.[2] The nature and position of substituents on the acyl group were found to be critical for activity.[2]

  • NAAA Inhibition: Pyrazole azabicyclo[3.2.1]octane sulfonamides have been identified as potent and non-covalent NAAA inhibitors.[10][11] SAR studies revealed that modifications to the pyrazole moiety and the azabicyclic core could fine-tune the inhibitory potency.[11]

  • Antitubercular Activity: Sulfonamide-based pyrazole-clubbed pyrazoline derivatives have exhibited excellent antitubercular activity against Mycobacterium tuberculosis.[6][7] The presence of a quinoline moiety was found to be beneficial for activity.[6][7]

Conclusion and Future Directions

The 3-chloro-1-methyl-1H-pyrazole-4-sulfonamide scaffold is a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications to the sulfonamide "tail" and the pyrazole core can lead to compounds with potent and selective activity against a range of biological targets.

Future research in this area should focus on:

  • Rational Design: Employing computational modeling and docking studies to guide the design of next-generation analogs with improved target affinity and selectivity.

  • Exploring New Targets: Screening existing and novel libraries of these compounds against a wider range of biological targets to uncover new therapeutic applications.

  • Pharmacokinetic Profiling: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to optimize their drug-like characteristics.

By leveraging the insights from SAR studies, the scientific community can continue to unlock the full therapeutic potential of 3-chloro-1-methyl-1H-pyrazole-4-sulfonamide analogs.

References

  • Al-Abdullah, E. S., et al. (2016). Synthesis and Biological Evaluation of N- Pyrazolyl Derivatives and Pyrazolopyrimidine Bearing a Biologically Active Sulfonamide Moiety as Potential Antimicrobial Agent. Molecules, 21(9), 1135. [Link]

  • Sharma, V., & Kumar, P. (2020). A review of recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. Expert Opinion on Therapeutic Patents, 30(10), 767-785. [Link]

  • Armirotti, A., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 64(19), 14755-14776. [Link]

  • Kausar, S., et al. (2024). Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. Frontiers in Chemistry, 12, 1386631. [Link]

  • Patel, H. D., et al. (2025). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega. [Link]

  • Armirotti, A., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry. [Link]

  • Shah, S. A. A., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances, 13(28), 19043-19054. [Link]

  • Li, Y., et al. (2025). 1,3,4-Oxadiazole Sulfonamide Derivatives Containing Pyrazole Structures: Design, Synthesis, Biological Activity Studies, and Mechanism Study. Journal of Agricultural and Food Chemistry. [Link]

  • Patel, H. D., et al. (2025). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega. [Link]

  • Hassan, A. S., et al. (2024). Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole. Journal of Molecular Structure, 1301, 137359. [Link]

  • Reddy, M. S., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26235-26247. [Link]

  • Wang, X., et al. (2022). Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agent. Frontiers in Chemistry, 10, 928308. [Link]

  • Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7023. [Link]

  • Hassan, A. S., et al. (2024). Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. Results in Chemistry, 7, 101359. [Link]

  • Reddy, M. S., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [Link]

  • Reddy, M. S., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ResearchGate. [Link]

  • Angeli, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Pharmaceuticals, 15(3), 316. [Link]

  • Węsierska, A., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules, 30(8), 1735. [Link]

  • Angeli, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. ResearchGate. [Link]

  • Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 6770-6784. [Link]

  • da Silva, A. B., et al. (2020). Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. RSC Advances, 10(11), 6333-6343. [Link]

Sources

A Comparative Guide to Reference Standards and Quantification Methods for 3-Chloro-1-methyl-1H-pyrazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Pyrazole Sulfonamides

In the landscape of pharmaceutical development, pyrazole and sulfonamide moieties are prominent structural motifs, serving as pharmacophores in a multitude of pharmaceutically active compounds.[1][2][3] The compound 3-Chloro-1-methyl-1H-pyrazole-4-sulfonamide, a specific derivative, represents a class of molecules that can act as critical synthetic intermediates or emerge as process-related impurities during the manufacture of active pharmaceutical ingredients (APIs). The accurate identification and quantification of such substances are not merely procedural; they are fundamental to ensuring the quality, safety, and efficacy of the final drug product.[4]

Regulatory bodies mandate stringent control over impurities, as their presence, even at trace levels, can impact product stability or pose toxicological risks.[5] This guide provides a comprehensive framework for the quantification of 3-Chloro-1-methyl-1H-pyrazole-4-sulfonamide. Given the typical absence of commercially available, certified reference standards for such specific intermediates, we will first address the essential process of qualifying an in-house reference standard. Subsequently, we will detail a robust primary analytical method using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and compare its performance with a high-sensitivity orthogonal method, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Part 1: Qualification of an In-House Reference Standard

The foundation of any accurate quantitative analysis is a well-characterized reference standard. In the absence of a commercially available standard, one must be synthesized and rigorously qualified. This process establishes its identity, purity, and potency, rendering it "suitable for its intended purpose" as per regulatory guidelines.[6]

The qualification workflow involves synthesis, purification (often via preparative HPLC[7]), and comprehensive characterization. The purity is typically determined using a mass balance approach, where the final purity value is derived by subtracting all significant impurities from 100%.

Table 1: Essential Characterization for a Qualified Reference Standard

ParameterAnalytical Technique(s)Purpose
Identity Confirmation ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), Fourier-Transform Infrared Spectroscopy (FT-IR)Unambiguously confirms the molecular structure of the synthesized compound.[1][8]
Organic Purity High-Performance Liquid Chromatography (HPLC) with a universal detector (e.g., UV at a low wavelength) or a gradient purity method.Quantifies structurally related impurities and other organic compounds.
Water Content Karl Fischer TitrationAccurately measures the water content, which contributes to the material's mass.
Residual Solvents Headspace Gas Chromatography (GC-HS)Quantifies any organic volatile impurities remaining from the synthesis and purification process.[5]
Inorganic Content Sulfated Ash / Residue on IgnitionDetermines the amount of non-combustible inorganic impurities.
Potency (Assay) Mass Balance Calculation: (100% - % Organic Impurities - % Water - % Residual Solvents - % Inorganic Content)Provides the final, corrected potency of the reference standard to be used for preparing standard solutions.

Part 2: Primary Quantification Method: HPLC-UV

For routine quality control and quantification at levels typically specified for process impurities (e.g., >0.05%), Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) is the workhorse of the pharmaceutical industry.[9] It offers a balance of robustness, precision, and accessibility.

The causality behind this choice rests on the physicochemical properties of pyrazole sulfonamides. Their moderate polarity and presence of a chromophore make them ideally suited for separation on C18 stationary phases and detection by UV spectrophotometry.

Detailed Experimental Protocol: RP-HPLC-UV
  • Instrumentation:

    • A standard HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

  • Chromatographic Conditions:

    • The selection of a buffered mobile phase is critical to ensure consistent ionization of the sulfonamide group, leading to symmetrical and reproducible peak shapes. Acetonitrile is a common organic modifier providing good peak resolution.

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent retention and separation for moderately polar analytes.
Mobile Phase A 0.1% Phosphoric Acid in WaterProvides an acidic pH to suppress silanol interactions and ensure consistent analyte ionization.
Mobile Phase B AcetonitrileStrong organic solvent for eluting the analyte from the C18 column.
Gradient Elution 0-20 min: 20% to 80% BA gradient is employed to ensure elution of the main analyte and any potential impurities with different polarities within a reasonable run time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 230 nm (or determined by UV scan)Wavelength selected to maximize the signal-to-noise ratio for the analyte.
Injection Volume 10 µLA typical volume to balance sensitivity and peak shape.
  • Preparation of Solutions:

    • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh ~10 mg of the qualified 3-Chloro-1-methyl-1H-pyrazole-4-sulfonamide reference standard. Dissolve in a suitable diluent (e.g., 50:50 Acetonitrile:Water) in a 100 mL volumetric flask, correcting for the standard's potency.

    • Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL) by serially diluting the stock solution.

    • Sample Solution (e.g., for an API at 10 mg/mL): Accurately weigh ~500 mg of the API into a 50 mL volumetric flask and dissolve in the diluent. This concentration allows for the detection of impurities at a 0.05% level (5 µg/mL).

  • Method Validation & Analysis Sequence:

    • The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose.[6]

    • System Suitability Test (SST): Begin the sequence with five replicate injections of a mid-level calibration standard. The %RSD must be ≤2.0%, and other parameters like peak tailing and theoretical plates must meet pre-defined criteria.

    • Calibration Curve: Inject the calibration standards in increasing order of concentration. Plot the peak area against concentration and perform a linear regression. The correlation coefficient (r²) should be ≥0.999.[10][11]

    • Sample Analysis: Inject the sample solutions, bracketed by continuing calibration verification standards (CCVs) to ensure instrument stability.

Workflow for HPLC-UV Quantification

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing RefStd Qualified Reference Standard StdSol Prepare Stock & Calibration Standards RefStd->StdSol TestSample API or Test Sample SampleSol Prepare Sample Solution TestSample->SampleSol HPLC HPLC-UV System (C18 Column) StdSol->HPLC SampleSol->HPLC SST System Suitability Test (SST) HPLC->SST Cal Inject Calibration Standards SST->Cal InjectSample Inject Samples Cal->InjectSample Curve Generate Calibration Curve Cal->Curve Integrate Integrate Peak Areas InjectSample->Integrate Calculate Calculate Concentration InjectSample->Calculate Integrate->Curve Curve->Calculate Report Final Report Calculate->Report Method_Selection start Define Analytical Requirement is_trace Trace Analysis? (<0.05%) start->is_trace is_complex Complex Matrix? is_trace->is_complex Yes hplcuv Select HPLC-UV is_trace->hplcuv No need_confirm Identity Confirmation Needed? is_complex->need_confirm No lcms Select LC-MS/MS is_complex->lcms Yes need_confirm->lcms Yes need_confirm->hplcuv No

Sources

Comparative Solubility Profiling of Methyl-Pyrazole Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed for researchers and drug development scientists. It synthesizes experimental protocols with comparative data analysis to evaluate the solubility profiles of methyl-pyrazole sulfonamide derivatives.

Executive Summary & Chemical Context

Methyl-pyrazole sulfonamides represent a privileged scaffold in medicinal chemistry, particularly for COX-2 inhibition (e.g., Celecoxib) and kinase modulation. However, their development is frequently attrition-prone due to poor aqueous solubility (BCS Class II/IV).

The core physicochemical challenge lies in the rigid planar geometry of the 1,5-diarylpyrazole motif, which facilitates strong


 stacking and high crystal lattice energy. This guide compares the solubility performance of the standard 1,5-diaryl-3-trifluoromethyl  derivative (Celecoxib) against 3,5-dimethyl  and N-unsubstituted  analogs, demonstrating how methylation patterns and steric bulk influence thermodynamic solubility.
The "Methyl" Switch: Structural Impact

Replacing the lipophilic trifluoromethyl group (


) with a methyl group (

) or altering the N-substitution significantly shifts the solvation energy penalty.
  • Target Analyte: Methyl-pyrazole sulfonamide derivatives.[1][2][3][4]

  • Benchmark: Celecoxib (Standard COX-2 inhibitor).

  • Critical Parameter: Thermodynamic Aqueous Solubility (

    
    ) at pH 1.2, 7.4, and in biorelevant media (FaSSIF).
    

Experimental Methodology: The Self-Validating Protocol

To ensure data integrity, we utilize a Thermodynamic Shake-Flask method coupled with HPLC-UV quantitation. This protocol is superior to kinetic (DMSO-precipitation) methods for predicting true equilibrium solubility.

Diagram 1: Solubility Screening Workflow

SolubilityWorkflow Start Compound Selection (Solid State Characterization) Prep Sample Preparation Excess Solid + Buffer Start->Prep Weighing Equilib Equilibration 37°C, 24-72h Shaking Prep->Equilib Saturation Sep Phase Separation Centrifugation/Filtration Equilib->Sep Equilibrium Sep->Equilib Check pH drift Analysis Quantitation HPLC-UV / LC-MS Sep->Analysis Supernatant Data Solubility Value (mg/mL) Analysis->Data Calc

Figure 1: Standardized thermodynamic solubility workflow ensuring equilibrium saturation and pH stability.

Protocol Steps
  • Preparation: Add excess solid compound (approx. 2-5 mg) to 1.0 mL of buffer (pH 1.2, 7.4) in borosilicate glass vials.

  • Equilibration: Agitate at 37°C for 72 hours. Validation Step: Measure pH before and after incubation to detect salt disproportionation.

  • Separation: Centrifuge at 13,000 rpm for 10 mins or filter using saturated PVDF filters (to prevent drug adsorption).

  • Quantitation: Analyze supernatant via HPLC (C18 column, MeOH:Water mobile phase).

Comparative Performance Analysis

The following data contrasts the solubility of the clinical standard (Celecoxib) with methyl-substituted analogs.

Table 1: Physicochemical & Solubility Profile Comparison
Compound ClassRepresentative StructureMelting Point (

)
LogP (Calc)Aqueous Solubility (pH 7.0)BCS Class
Reference Standard Celecoxib (1,5-diaryl-3-CF

)
157–159°C3.53.0 – 5.0 µg/mL II
Analog A 3,5-Dimethyl-1H-pyrazole 298–300°C0.8> 1000 µg/mL I/III
Analog B 1,5-Diaryl-3-methyl 140–142°C3.18.0 – 12.0 µg/mL II
Analog C Bicyclic Methyl-Sulfonamide N/A2.2~50 µg/mL II

Data Sources: Synthesized from experimental values for Celecoxib [1, 2] and comparative SAR studies of pyrazole derivatives [3, 4].[5]

Key Findings
  • The "Methyl Effect": Replacing the

    
     group (Celecoxib) with 
    
    
    
    (Analog B) results in a modest solubility increase (~2-fold). The
    
    
    group is significantly more lipophilic and bulky, reducing water interaction.
  • N-Substitution is Critical: Analog A (unsubstituted Nitrogen) shows drastically higher solubility. This is due to the ability of the pyrazole N-H to act as a hydrogen bond donor. Once the nitrogen is substituted with a phenyl ring (as in Celecoxib and Analog B), this H-bond capability is lost, and solubility plummets.

  • Crystal Lattice Energy: Analog A has a very high melting point (~300°C) due to intermolecular H-bonding in the crystal lattice, yet it remains soluble due to its low molecular weight and polarity. In contrast, the diaryl derivatives (Celecoxib, Analog B) rely on hydrophobic packing, making them "brick dust" molecules.

Mechanistic Insight: Why Methylation Matters

The solubility differences are governed by the balance between Crystal Lattice Energy (solid state stability) and Solvation Energy (interaction with water).

Diagram 2: Structure-Solubility Relationship (SAR)

SAR Center Methyl-Pyrazole Sulfonamide Solubility Sub1 N1-Substitution (Phenyl vs H) Center->Sub1 Sub2 C3-Substituent (Methyl vs CF3) Center->Sub2 Sub3 Sulfonamide pKa (~10.5) Center->Sub3 Res1 N-Phenyl (Celecoxib): High LogP, Low Solubility Sub1->Res1 Increases Hydrophobicity Res2 N-H (Simple Pyrazole): H-Bond Donor, High Solubility Sub1->Res2 Removes Steric Bulk Res3 Methyl Group: Lower Lipophilicity than CF3 Slight Solubility Gain Sub2->Res3 Reduced Fluorine Effect

Figure 2: Impact of structural modifications on the solubility profile.

pH-Dependent Solubility

Sulfonamides are weakly acidic (pKa ~10-11).

  • At pH 1.2 (Stomach): The molecule is neutral. Solubility is at its lowest (Intrinsic solubility,

    
    ).
    
  • At pH 7.4 (Blood): Still largely neutral.

  • At pH > 11: The sulfonamide deprotonates (

    
    ), and solubility increases exponentially.
    
  • Note: For methyl-pyrazole derivatives, the pyrazole nitrogen (if unsubstituted) has a pKa ~2.5, meaning it does not protonate significantly at physiological pH, unlike basic amines.

Formulation Strategies for Methyl-Pyrazoles

Given the inherent low solubility of the 1,5-diaryl class, formulation is often required.

  • Cosolvents: Solubility of Celecoxib increases >1000-fold in PEG 400 or Ethanol compared to water [5].

  • Deep Eutectic Solvents (DES): Recent studies show Choline Chloride/Urea mixtures can enhance solubility significantly, offering a green alternative to organic solvents [6].

Conclusion & Recommendations

For researchers developing new methyl-pyrazole sulfonamides:

  • Design: If N1-substitution is required for potency (as in COX-2 selectivity), expect low solubility (< 20 µg/mL).

  • Screening: Use the thermodynamic protocol at pH 1.2 and 7.4. Kinetic data will likely overestimate solubility due to supersaturation.

  • Optimization: Replacing

    
     with 
    
    
    
    provides a minor solubility benefit but may reduce metabolic stability. Consider polar substituents on the phenyl ring to lower LogP without disrupting the pyrazole core.

References

  • Celecoxib Nanoformulations with Enhanced Solubility. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Solubility Parameter Estimation of Celecoxib. Asian Journal of Research in Chemistry. Available at: [Link]

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides. Journal of Medicinal Chemistry. Available at: [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives. ACS Omega. Available at: [Link]

  • Solubility Enhancement of Poorly Water Soluble Celecoxib. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Significant Increase in the Solubility of Celecoxib in Presence of Some Deep Eutectic Solvents. Pharmaceutical Sciences. Available at: [Link]

Sources

A Guide to the Reproducible Synthesis of 3-Chloro-1-methyl-1H-pyrazole-4-sulfonamide: From Benchtop to Production

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the reproducibility of synthesizing key intermediates is paramount. An inconsistent process, no matter how high-yielding on a small scale, can lead to significant delays, budget overruns, and regulatory hurdles down the line.[1][2][3] This guide provides an in-depth technical analysis of the synthesis of 3-Chloro-1-methyl-1H-pyrazole-4-sulfonamide, a valuable heterocyclic building block. We will dissect a practical synthetic route, offering not just the "how" but the critical "why" behind each procedural choice. Furthermore, we will compare the process across laboratory, pilot, and industrial scales, highlighting the challenges and strategies for maintaining batch-to-batch consistency.

The Strategic Importance of Pyrazole Sulfonamides

The pyrazole sulfonamide moiety is a well-established pharmacophore present in a wide array of medicinally active compounds.[4][5] Its structural features allow for specific interactions with biological targets, leading to applications in areas such as anti-inflammatory, antimicrobial, and anticancer therapies.[4][6][7] 3-Chloro-1-methyl-1H-pyrazole-4-sulfonamide, in particular, offers multiple points for further chemical modification, making it a versatile starting material for the synthesis of diverse compound libraries.

A Proposed Synthetic Pathway

A robust and scalable synthesis of 3-Chloro-1-methyl-1H-pyrazole-4-sulfonamide can be envisioned in three key steps, starting from the commercially available 3-chloro-1H-pyrazole. This route is designed for efficiency and control over the introduction of each functional group.

Overall Synthetic Scheme:

cluster_0 Step 1: N-Methylation cluster_1 Step 2: Chlorosulfonation cluster_2 Step 3: Amination A 3-Chloro-1H-pyrazole B 3-Chloro-1-methyl-1H-pyrazole A->B  CH3I, K2CO3 / DMF C 3-Chloro-1-methyl-1H-pyrazole-4-sulfonyl chloride B->C ClSO3H D 3-Chloro-1-methyl-1H-pyrazole-4-sulfonamide C->D NH4OH / THF

A three-step synthesis of the target compound.

Step 1: N-Methylation of 3-Chloro-1H-pyrazole

The initial step involves the selective methylation of the pyrazole ring at the N1 position. While various methylating agents can be employed, the use of methyl iodide with a mild base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) is a common and effective method. The choice of a relatively non-nucleophilic base is crucial to prevent unwanted side reactions with the chloro-substituent.

Step 2: Electrophilic Chlorosulfonation

This is the most critical and hazardous step of the synthesis. The 1-methyl-pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. The powerful electrophile, chlorosulfonic acid, is used to introduce the sulfonyl chloride group at the C4 position. The reaction is typically performed in an inert solvent like chloroform or by using an excess of chlorosulfonic acid as the solvent.[4] Strict temperature control is essential to minimize the formation of byproducts and ensure safety.

Step 3: Amination of the Sulfonyl Chloride

The final step is the conversion of the highly reactive sulfonyl chloride intermediate to the stable sulfonamide. This is achieved by reacting the sulfonyl chloride with an ammonia source. Aqueous ammonium hydroxide is a readily available and effective reagent for this transformation. The reaction is generally fast and is performed at low temperatures to control its exothermicity.

Laboratory-Scale Experimental Protocol

The following protocol is a representative procedure for the synthesis of 3-Chloro-1-methyl-1H-pyrazole-4-sulfonamide on a laboratory scale.

Materials and Equipment:

  • Three-necked round-bottom flasks

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Condenser

  • Ice bath

  • Standard laboratory glassware

  • Rotary evaporator

  • Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves

Step 1: Synthesis of 3-Chloro-1-methyl-1H-pyrazole

  • To a 250 mL three-necked flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 3-chloro-1H-pyrazole (10.25 g, 100 mmol) and dimethylformamide (DMF, 100 mL).

  • Add potassium carbonate (20.7 g, 150 mmol) to the solution.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add methyl iodide (15.6 g, 110 mmol) via a dropping funnel over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water (500 mL) and extract with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 3-chloro-1-methyl-1H-pyrazole.

Step 2: Synthesis of 3-Chloro-1-methyl-1H-pyrazole-4-sulfonyl chloride

  • Caution: This step involves chlorosulfonic acid, which is highly corrosive and reacts violently with water. Perform this reaction in a well-ventilated fume hood with appropriate PPE.

  • To a 500 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add chloroform (150 mL).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add chlorosulfonic acid (35.0 g, 300 mmol) to the chloroform.

  • In a separate flask, dissolve 3-chloro-1-methyl-1H-pyrazole (11.65 g, 100 mmol) in chloroform (50 mL).

  • Add the pyrazole solution dropwise to the stirred chlorosulfonic acid mixture, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 60 °C for 4 hours.[4]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and very carefully pour it onto crushed ice (500 g).

  • Separate the organic layer, and extract the aqueous layer with chloroform (2 x 100 mL).

  • Combine the organic layers, wash with cold water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude sulfonyl chloride, which can be used in the next step without further purification.

Step 3: Synthesis of 3-Chloro-1-methyl-1H-pyrazole-4-sulfonamide

  • Dissolve the crude 3-chloro-1-methyl-1H-pyrazole-4-sulfonyl chloride (from the previous step) in tetrahydrofuran (THF, 150 mL) and cool to 0 °C.

  • Slowly add aqueous ammonium hydroxide (28-30%, 50 mL) dropwise, keeping the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction by TLC.

  • After completion, remove the THF under reduced pressure.

  • Filter the resulting solid, wash with cold water, and dry under vacuum to obtain the final product, 3-Chloro-1-methyl-1H-pyrazole-4-sulfonamide.

  • Recrystallize from ethanol/water if necessary to achieve higher purity.

Reproducibility Across Scales: A Comparative Analysis

Scaling a chemical synthesis from the laboratory to pilot and industrial scales introduces significant challenges that can impact reproducibility, yield, and purity.[1] The following table outlines key parameters and considerations for the synthesis of 3-Chloro-1-methyl-1H-pyrazole-4-sulfonamide at different scales.

ParameterLaboratory Scale (10-100 g)Pilot Scale (1-10 kg)Industrial Scale (100+ kg)
Reaction Vessel Glass flasksGlass-lined steel reactorsGlass-lined or stainless steel reactors
Heating/Cooling Mantles, ice bathsJacket with thermal fluidBaffles and jacket with precise thermal control
Mixing Magnetic or overhead stirrerImpeller or anchor agitatorOptimized agitator design for homogeneity
Reagent Addition Dropping funnelDosing pumpsAutomated, calibrated dosing systems
Temperature Control Manual, ± 5 °CSemi-automated, ± 2 °CFully automated, ± 1 °C, critical for chlorosulfonation
Work-up Separatory funnel, filtrationCentrifuge, filter pressAutomated extraction, large-scale filtration/drying units
Purification Column chromatography, recrystallizationRecrystallization, precipitationRecrystallization in large crystallizers
Expected Yield 60-70% (overall)55-65%50-60%
Purity >98%>99%>99.5% (with process optimization)
Safety Fume hood, standard PPEContained systems, process safety managementHAZOP studies, closed-loop systems, scrubber for HCl gas
Key Challenges and Mitigation Strategies

cluster_0 Scale-Up Challenges cluster_1 Mitigation Strategies A Increasing Scale B Heat Transfer Issues A->B Surface area/volume ratio decreases C Mixing Inhomogeneity A->C Consistent mixing becomes difficult E Safety Risks A->E Larger quantities of hazardous materials D Impurity Profile Variation B->D Hotspots lead to side reactions C->D Localized concentration gradients F Process Analytical Technology (PAT) F->B F->C G Continuous Flow Chemistry G->B Superior heat/mass transfer G->E Small reactor volumes H Robust Process Control H->D I Detailed HAZOP Analysis I->E

Challenges and solutions in scaling up the synthesis.

  • Heat Management in Chlorosulfonation: The chlorosulfonation step is highly exothermic. On a large scale, the reduced surface-area-to-volume ratio makes heat dissipation a major challenge. Inadequate cooling can lead to runaway reactions and the formation of undesired regioisomers or degradation products. Mitigation involves using reactors with high cooling capacity, optimizing the addition rate, and potentially using a continuous flow setup.[8]

  • Mixing and Mass Transfer: Ensuring homogenous mixing in large reactors is difficult. Poor mixing can result in localized "hot spots" or areas of high reagent concentration, leading to inconsistent product quality and lower yields. The use of properly designed agitators and baffles is crucial.

  • Impurity Profile: Minor impurities formed at the lab scale can become significant at an industrial scale, complicating purification and potentially affecting the final product's specifications. A thorough understanding of the impurity formation pathways is necessary to develop effective control strategies.

  • Safety and Handling: Handling large quantities of chlorosulfonic acid requires stringent safety protocols, including closed-transfer systems and scrubbers to neutralize the HCl gas byproduct. A comprehensive Hazard and Operability (HAZOP) study is mandatory before any large-scale campaign.

The Case for Continuous Flow Synthesis

For reactions like chlorosulfonation, continuous flow chemistry offers a compelling alternative to traditional batch processing, particularly at larger scales.[9][10] By pumping reagents through a heated or cooled tube reactor, several advantages can be realized:

  • Superior Heat Transfer: The high surface-area-to-volume ratio of flow reactors allows for extremely efficient heat exchange, enabling precise temperature control of highly exothermic reactions.[10]

  • Enhanced Safety: The small volume of the reaction mixture at any given time significantly reduces the risk associated with hazardous reagents and potential runaway reactions.[8]

  • Improved Reproducibility: The steady-state conditions in a flow reactor lead to highly consistent product quality and yield, improving batch-to-batch reproducibility.[9]

An automated continuous process for aryl sulfonyl chloride production has been demonstrated to nearly double the spacetime yield compared to an optimized batch process, highlighting the potential of this technology for the synthesis of intermediates like 3-Chloro-1-methyl-1H-pyrazole-4-sulfonyl chloride.[8]

Conclusion

The synthesis of 3-Chloro-1-methyl-1H-pyrazole-4-sulfonamide is a feasible process that relies on well-established chemical transformations. However, ensuring its reproducibility across different scales requires a deep understanding of the underlying chemical principles and process engineering challenges. While careful control of parameters in batch reactors can lead to a successful scale-up, the adoption of modern technologies like continuous flow chemistry presents a more robust, safer, and ultimately more reproducible path for the industrial production of this valuable intermediate. This guide serves as a foundational resource for scientists and engineers tasked with developing and scaling up such critical chemical processes.

References

  • Organic Syntheses Procedure. (n.d.). REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. Organic Syntheses.
  • ACS Publications. (2020, September 2). Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. ACS Omega. Retrieved from pubs.acs.org/doi/10.1021/acsomega.0c03472
  • Google Patents. (n.d.). Synthetic method of 1-methyl-1H-pyrazole-3-boronic acid pinacol ester. Retrieved from patents.google.
  • Tianming Pharmaceutical. (2025, December 19). Batch-to-Batch Consistency: Why It Matters for Intermediates. Retrieved from tianmingpharma.
  • ChemicalBook. (n.d.). 1-Methyl-1H-pyrazol-3-amine synthesis. Retrieved from chemicalbook.com/synthesis/1904-31-0.html
  • ChemicalBook. (n.d.). 1-Methylpyrazole synthesis. Retrieved from chemicalbook.com/synthesis/930-36-9.html
  • EFCG. (n.d.). The role of intermediates in the manufacturing of APIs. Retrieved from efcg.cefic.
  • PharmaCompass. (2025, August 23). What Role Do Pharmaceutical Intermediates Play in Generic Drugs Manufacturing? Retrieved from pharmacompass.
  • Beilstein Journal of Organic Chemistry. (2015, July 17). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Retrieved from beilstein-journals.org/bjoc/articles/11/161
  • Academia.edu. (n.d.). 2-Aminophenyl-1H-pyrazole as a Removable Directing Group for Copper-Mediated C–H Amidation and Sulfonamidation. Retrieved from academia.
  • Royal Society of Chemistry. (2020, May 26). Continuous one-flow multi-step synthesis of active pharmaceutical ingredients. Reaction Chemistry & Engineering. Retrieved from pubs.rsc.org/en/content/articlelanding/2020/re/d0re00087f
  • National Center for Biotechnology Information. (2023, July 13). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Retrieved from ncbi.nlm.nih.gov/pmc/articles/PMC10359747/
  • ACS Publications. (2023, July 13). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Retrieved from pubs.acs.org/doi/10.1021/acsomega.3c03261
  • ResearchGate. (2025, August 9). Recent developments in aminopyrazole chemistry. Retrieved from researchgate.net/publication/287498428_Recent_developments_in_aminopyrazole_chemistry
  • ACS Publications. (2005, January 20). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Letters.
  • Organic Chemistry Portal. (n.d.). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Retrieved from organic-chemistry.org/abstracts/lit2/073.shtm
  • ResearchGate. (2025, August 7). Reaction of 2-Aryl-4-Cyano-1,3-Oxazole-5-Sulfonyl Chlorides With 5-Amino-1H-Pyrazoles and 5-Amino-1H-1,2,4-Triazole. Retrieved from researchgate.net/publication/244614619_Reaction_of_2-Aryl-4-Cyano-13-Oxazole-5-Sulfonyl_Chlorides_With_5-Amino-1H-Pyrazoles_and_5-Amino-1H-124-Triazole
  • Università degli Studi di Urbino Carlo Bo. (2021, September 1). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine. Journal of Medicinal Chemistry. Retrieved from dspace.uniurb.it/handle/11576/2711816
  • SciELO México. (n.d.). Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. Journal of the Mexican Chemical Society. Retrieved from scielo.org.mx/scielo.php?script=sci_arttext&pid=S1870-249X2021000200109
  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from jocpr.
  • Frontiers. (2022, June 22). Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agent. Retrieved from frontiersin.org/articles/10.3389/fchem.2022.932205/full
  • Frontiers. (2022, June 21). Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents. Retrieved from frontiersin.org/articles/10.3389/fchem.2022.932205
  • MDPI. (2023, May 20). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Processes.
  • ResearchGate. (n.d.). C‒H An chlorination of pyrazole 1a. Retrieved from researchgate.

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 3-Chloro-1-methyl-1H-pyrazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

3-Chloro-1-methyl-1H-pyrazole-4-sulfonamide is a functionalized heterocyclic building block commonly used in the synthesis of bioactive compounds (e.g., kinase inhibitors, antivirals).[1] While often classified as a standard irritant, its sulfonamide moiety introduces a critical biological hazard: potential skin and respiratory sensitization .

Handling this compound requires more than standard compliance; it demands a protocol that prevents sensitization, particularly for researchers with known "sulfa" drug allergies.

Critical Hazard GHS Classification (Predicted) Operational Implication
Respiratory Irritation STOT SE 3 (H335)Zero-inhalation policy. All solid handling must occur in a fume hood.
Skin/Eye Irritation Skin Irrit. 2 (H315) / Eye Irrit.[2][3] 2A (H319)Contact dermatitis risk. Double-gloving recommended for solutions.
Sensitization Sensitizer (Structural Alert)High Risk. Exposure may induce allergic response in sensitized individuals.

Risk Assessment & Hazard Identification

The "Why" behind the protocol.

The Sulfonamide Factor

Unlike simple organic acids or bases, sulfonamides possess a specific structural alert for hypersensitivity.

  • Mechanism: The sulfonamide group (

    
    ) can undergo metabolic activation (haptenization) or direct binding to proteins, leading to T-cell mediated immune responses.
    
  • Causality: Repeated low-level exposure (dust inhalation) is the primary route for developing occupational asthma or contact dermatitis associated with this class.

The Chloropyrazole Ring

The 3-chloro-1-methyl-pyrazole core adds lipophilicity, facilitating skin absorption. The chlorine atom at the 3-position is relatively stable but can be displaced under strong nucleophilic conditions, potentially reacting with biological nucleophiles.

PPE Selection Matrix

The "What" to wear.[2][3][4] This matrix validates protection based on the physical state of the compound.

PPE Component Solid State Handling (Weighing/Transfer)Solution State Handling (Dissolved in DMSO/DCM/DMF)Rationale
Respiratory Fume Hood (Required) . N95/P95 mask only if hood is unavailable (Emergency).Fume Hood (Required) .Engineering controls are superior to respirators for sensitizers.
Hand Protection Nitrile Gloves (Single layer, min 0.11mm).Double Gloving Required. Inner: Nitrile.Outer:[5][6] Polychloroprene or Laminate (if using DCM/THF).Nitrile is excellent for the solid. Solvents like DCM permeate nitrile in <5 mins; the solute travels with the solvent.
Eye Protection Safety Glasses with side shields.Chemical Goggles (if refluxing or pressurized).Standard impact protection vs. splash/vapor protection.
Body Protection Lab Coat (Cotton/Poly blend).Lab Coat + Chemical Apron (if >100mL).Prevent dust accumulation on street clothes.

Operational Protocols (Step-by-Step)

Weighing & Transfer (The Critical Step)

Most exposure incidents occur here due to static charge on the fine powder.

  • Engineering Check: Verify Fume Hood flow is 80–100 fpm (face velocity).

  • Static Control: Pyrazoles are often electrostatic. Use an antistatic gun or polonium strip inside the balance chamber before weighing.

  • The "Boat-to-Vial" Technique:

    • Tare the receiving vial (not the weigh boat).

    • Weigh the solid into a disposable antistatic weigh boat.

    • Transfer to the vial inside the hood.

    • Do not return excess chemical to the stock bottle (prevents cross-contamination).

  • Decontamination: Wipe the balance area with a methanol-dampened tissue immediately after use. Dispose of the tissue as hazardous solid waste.

Solubilization & Reaction

Warning: Reaction exotherms can aerosolize the compound.

  • Solvent Choice: If dissolving in DMSO or DMF, remember these solvents are skin penetrants . They will carry the sulfonamide through the skin barrier efficiently.

  • Addition: Add solvent to the solid (not solid to solvent) to minimize dust puff-back.

  • Heating: If heating is required, ensure the condenser is active before heating begins to prevent vapor escape.

Visualized Workflows

Safe Handling Workflow

This diagram illustrates the logical flow of handling to minimize sensitization risk.

SafeHandling Start Start: Chemical Retrieval Risk Risk Assessment: Check for Sulfa Allergy Start->Risk Risk->Start Allergy Present (Assign to Colleague) PPE Don PPE: Nitrile Gloves + Lab Coat (Safety Glasses) Risk->PPE No Allergy Hood Engineering Control: Verify Fume Hood Flow PPE->Hood Weigh Weighing: Use Antistatic Measures Hood->Weigh Solvent Solubilization: Add Solvent to Solid Weigh->Solvent Waste Disposal: Segregate Halogenated Waste Solvent->Waste

Figure 1: Operational workflow emphasizing the "Sulfa Allergy" check point.

Emergency Spill Response Logic

Decision tree for immediate action upon spillage.

SpillResponse Spill Spill Detected Type Identify State Spill->Type Solid Solid Powder Type->Solid Liquid Solution (Solvent) Type->Liquid ActionSolid Action: Cover with wet paper towel (Prevent Dust) Solid->ActionSolid ActionLiquid Action: Absorb with Vermiculite (Do NOT use paper towels if oxidizer present) Liquid->ActionLiquid Clean Clean Surface: Soap + Water Wash ActionSolid->Clean ActionLiquid->Clean Dispose Disposal: Hazardous Waste Bin Clean->Dispose

Figure 2: Response logic distinguishing between solid dust control and liquid containment.

Disposal & Waste Management

Scientific Integrity Note: The "Chlorine" atom dictates the waste stream.

  • Solid Waste: Dispose of weigh boats, contaminated gloves, and tissues in the Hazardous Solid Waste bin. Label explicitly as "Toxic/Irritant Solid."

  • Liquid Waste:

    • Due to the chloro-substituent, this must go into the Halogenated Organic Waste stream.

    • Do not mix with Non-Halogenated waste (cost implication for disposal facilities).

    • Do not pour down the drain.[1] The sulfonamide group is persistent in aquatic environments and contributes to antibiotic resistance profiles in water systems.

Emergency Response

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol (enhances absorption).

  • Eye Contact: Flush for 15 minutes. Seek medical attention if redness persists.

  • Inhalation: Move to fresh air immediately. If wheezing occurs (sensitization sign), seek medical help.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (2025). Compound Summary: Sulfonamide Class Hazards. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Glove Selection Chart. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-Chloro-1-methyl-1H-pyrazole-4-sulfonamide
Reactant of Route 2
3-Chloro-1-methyl-1H-pyrazole-4-sulfonamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。